3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c9-8(12)6-3-1-5(13-6)2-4-7(10)11/h5-6H,1-4H2,(H2,9,12)(H,10,11)/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNWDMQNPRWUBQ-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CCC(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H]1CCC(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid
[1]
Executive Summary & Molecule Profile[1]
-
Target Molecule: 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid[1]
-
Key Challenge: Establishing the cis (syn) stereochemistry between the C2 and C5 substituents while differentiating the terminal functional groups (amide vs. carboxylic acid).
-
Synthetic Strategy: Homologation of 5-formyl-2-furoic acid derivatives followed by heterogeneous catalytic hydrogenation to induce cis-stereoselectivity.
Structural Analysis
| Component | Chemical Feature | Synthetic Implication |
| Ring System | Oxolane (THF) | Accessible via reduction of furan or cyclization of |
| Stereochemistry | (2R, 5S) | Cis-configuration.[1] Furan hydrogenation typically yields the cis-isomer (kinetic product). |
| Substituent A (C5) | Carbamoyl (-CONH | Stable amide.[1] Can be derived from a methyl ester via ammonolysis.[1] |
| Substituent B (C2) | Propanoic Acid Side Chain | Requires a 2-carbon homologation from the ring. Accessible via Wittig/HWE olefination + reduction.[1] |
Retrosynthetic Analysis
The most efficient disconnection utilizes the Furan-to-THF reduction strategy. This approach allows the carbon skeleton to be built on the flat, aromatic furan ring before introducing stereochemistry.[1]
Logic:
-
Precursor: A 2,5-disubstituted furan containing a propenoic ester (for the side chain) and an amide (or ester precursor).[1]
-
Starting Material: Methyl 5-formylfuran-2-carboxylate . This commercially available building block provides the C5 carbonyl for homologation and the C2 carboxyl for amide formation.[1]
Figure 1: Retrosynthetic logic flow moving from the chiral target back to the achiral furan precursor.[1]
Detailed Synthetic Protocol
Phase 1: Scaffold Construction & Homologation
The objective is to install the 3-carbon chain at the C5 position of the furan ring while preserving the C2 ester for later amidation.
Step 1.1: Wittig Olefination
-
Reagents: Methyl 5-formylfuran-2-carboxylate, (tert-butoxycarbonylmethylene)triphenylphosphorane.
-
Solvent: Dichloromethane (DCM) or Toluene.[1]
-
Conditions: 0°C to RT, 12 h.
-
Mechanism: The stabilized ylide reacts with the aldehyde to form the
-unsaturated ester.[1] We use the tert-butyl ylide to differentiate this ester from the methyl ester on the furan ring.
Protocol:
-
Dissolve Methyl 5-formylfuran-2-carboxylate (1.0 eq) in anhydrous DCM (0.2 M).
-
Add (tert-butoxycarbonylmethylene)triphenylphosphorane (1.1 eq) portion-wise.
-
Stir under nitrogen until TLC indicates consumption of the aldehyde.
-
Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).
-
Product A: Methyl 5-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)furan-2-carboxylate.
Phase 2: Functional Group Differentiation
Before reducing the ring, we must convert the methyl ester to the primary amide.[1] The tert-butyl ester on the side chain is sterically bulky and electronically distinct, allowing selective reaction at the methyl ester.[1]
Step 2.1: Selective Ammonolysis
-
Reagents: 7N Ammonia in Methanol.
-
Conditions: Sealed tube, RT to 40°C, 24 h.
-
Rationale: Methyl heteroaryl esters undergo ammonolysis readily.[1] The t-butyl cinnamate-like ester is significantly more resistant to nucleophilic attack by ammonia under these mild conditions.
Protocol:
-
Dissolve Product A in 7N NH
/MeOH (10 eq). -
Seal the reaction vessel and stir at ambient temperature. Monitor by LC-MS.[5]
-
Upon completion, concentrate in vacuo to remove excess ammonia and methanol.[1]
-
Triturate the solid with diethyl ether to remove residual impurities.[1]
-
Product B: tert-Butyl 3-(5-carbamoylfuran-2-yl)acrylate.
Phase 3: Stereoselective Hydrogenation (The Critical Step)
This step reduces both the alkene side chain and the furan ring.[1]
-
Stereochemical Control: Heterogeneous hydrogenation of 2,5-disubstituted furans generally proceeds via syn-addition of hydrogen, favoring the cis-tetrahydrofuran product.[1]
-
Catalyst Choice: Rhodium on Alumina (Rh/Al
O ) or Ruthenium on Carbon (Ru/C) are preferred over Pd/C for furan ring reduction to avoid ring-opening hydrogenolysis.[1]
Step 3.1: Global Reduction
-
Reagents: H
(50–100 psi), 5% Rh/Al O .[1] -
Solvent: Methanol or Ethanol.[1]
-
Conditions: RT, 12–24 h.[1]
Protocol:
-
Charge a high-pressure hydrogenation vessel with Product B and 5% Rh/Al
O (10 wt% loading). -
Add Methanol (degassed).
-
Purge with N
(3x) and H (3x).[1] -
Pressurize to 60 psi H
and stir vigorously. -
Validation: Monitor by H-NMR. Disappearance of aromatic furan signals (
6.0–7.5 ppm) and alkene signals confirms reduction.[1] -
Filter through Celite to remove catalyst.[1]
-
Product C: tert-Butyl 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoate (racemic cis).
-
Note: This produces the cis-racemate. To obtain the pure (2R,5S) enantiomer, perform Chiral HPLC separation at this stage (e.g., Chiralpak AD-H column) or use an enzymatic resolution.[1]
-
Phase 4: Final Deprotection
Removal of the tert-butyl group to unveil the carboxylic acid.
Step 4.1: Acidolytic Cleavage
-
Reagents: Trifluoroacetic acid (TFA), DCM.[1]
-
Conditions: 0°C to RT, 2 h.
Protocol:
-
Dissolve Product C in DCM/TFA (1:1 ratio).[1]
-
Stir for 2 hours.
-
Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.[1]
-
Final Purification: Reverse-phase Preparative HPLC (C18, Water/Acetonitrile with 0.1% Formic Acid).
-
Final Product: 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid .
Process Visualization
Synthetic Workflow Diagram
Figure 2: Step-by-step synthetic workflow from furan precursor to final THF amino-acid derivative.
Analytical Data Summary (Expected)
| Analytical Method | Expected Signal / Result | Structural Confirmation |
| 1H NMR (DMSO-d6) | Confirms saturation of furan ring.[1] | |
| Confirms 2,5-substitution pattern.[1] | ||
| Confirms presence of primary amide.[1] | ||
| Confirms free carboxylic acid.[1] | ||
| NOESY / ROESY | Strong correlation between H2 and H5 | Confirms cis (syn) stereochemistry.[1] |
| Mass Spectrometry | [M+H]+ ~ 202.1 Da | Matches formula C |
Safety & Troubleshooting
-
Hydrogenation Risks: Working with H
at 60 psi requires a rated pressure vessel (Parr reactor).[1] Ensure proper grounding to prevent static discharge, as Rh/C and Pd/C are pyrophoric when dry.[1] -
Stereocontrol Failure: If the trans isomer is observed (via NMR coupling constants or NOE), lower the hydrogenation temperature and increase pressure. Alternatively, switch to a homogeneous catalyst like Crabtree’s catalyst which can be more directing.[1]
-
Amide Hydrolysis: During TFA deprotection, ensure the reaction is not prolonged beyond 2–3 hours to avoid hydrolyzing the primary amide to a di-acid.
References
-
Stereocontrolled Synthesis of cis-2,5-Disubstituted Tetrahydrofurans.
-
Stereoselective synthesis of functionalized trans-2,5-disubstituted tetrahydrofurans.
-
Synthesis of 3-(Furan-2-yl)
-
Heterogeneous Hydrogenation of Furan Deriv
-
Source: Standard Organic Transformations (General Reference).[1]
- Context: Rh/Al O is the industry standard for reducing furans to cis-THFs without ring opening (hydrogenolysis).
-
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Stereoselective synthesis of functionalized trans-2,5-disubstituted tetrahydrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 935-13-7|3-(Furan-2-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 6. Sci-Hub. A stereocontrolled synthesis of syn-25-disubstituted tetrahydrofuran and dihydrofuran / Tetrahedron Letters, 1993 [sci-hub.box]
- 7. encyclopedia.pub [encyclopedia.pub]
Elucidating the Mechanism of Action of 3-[(2R,5S)-5-Carbamoyloxolan-2-yl]propanoic Acid: An In-Depth Technical Guide
Executive Summary
In modern drug discovery, the transition from flexible linear peptides or endogenous ligands to conformationally restricted scaffolds is a critical step in optimizing target selectivity and pharmacokinetic stability. The compound 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid (CAS: 2307772-76-3) represents a highly specialized, chiral building block utilized as a structural probe. As a Senior Application Scientist, I have structured this whitepaper to decode the structural causality of this molecule and provide a self-validating, field-proven experimental framework to elucidate its Mechanism of Action (MoA).
Structural Causality & Pharmacophore Geometry
To understand the MoA of a molecule, we must first deconstruct its physical geometry. The biological activity of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid is entirely dictated by its rigidified stereochemistry.
-
The Tetrahydrofuran (Oxolane) Scaffold: The central 5-membered oxygen-containing ring acts as a rigid spacer. Unlike linear aliphatic chains, the THF ring restricts the rotational degrees of freedom, locking the molecule into a defined spatial vector [3]. The ring oxygen also serves as a potent hydrogen-bond acceptor.
-
Stereochemical Causality (The cis-Configuration): The (2R,5S) stereocenters are the most critical feature of this molecule. In a 2,5-disubstituted THF ring, the (2R,5S) configuration forces both the propanoic acid and the carbamoyl group to project from the same face of the ring (a cis-relationship). This forces the molecule into a "folded" or U-shaped conformation.
-
The Electrostatic Anchor (Propanoic Acid): The C2 propanoic acid moiety (pKa ~4.5) is deprotonated at physiological pH. It acts as the primary electrostatic anchor, designed to form salt bridges with conserved basic residues (e.g., Arginine or Lysine) in target binding pockets.
-
The Hydrogen-Bonding Hub (Carbamoyl Group): The C5 primary amide (-CONH₂) acts as a dual H-bond donor and acceptor.
Mechanistic Implication: The cis-geometry mimics the "folded" conformation of endogenous neurotransmitters like L-glutamate or γ-aminobutyric acid (GABA). Historical data demonstrates that conformationally restricted, folded glutamate analogues selectively activate NMDA-type ionotropic receptors, whereas extended conformations favor non-NMDA receptors [1].
Predictive Mechanism of Action (MoA)
Based on the pharmacophore analysis, the primary hypothesized MoA for this compound is the modulation of glutamatergic signaling or metalloenzyme inhibition .
When the compound enters the binding cleft of a target protein (e.g., the ligand-binding domain of an ionotropic receptor), the propanoic acid anchors to a cationic residue, while the carbamoyl group engages in a hydrogen-bonding network. The rigid THF ring prevents the receptor from adopting an inactive open state, thermodynamically trapping the protein in a closed, active conformation.
Hypothesized mechanism of action via target engagement and conformational modulation.
Self-Validating Experimental Workflows
To empirically prove the MoA of a novel probe like 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid, relying on a single assay is scientifically insufficient. We must employ a self-validating system : an unbiased proteome-wide screen to identify the target, followed by an orthogonal biophysical assay to validate the binding kinetics.
Protocol A: Target Deconvolution via Thermal Proteome Profiling (TPP)
Causality: TPP is based on the biophysical principle that ligand binding thermodynamically stabilizes a protein, increasing its melting temperature (
Step-by-Step Methodology:
-
Live-Cell Incubation: Culture HEK293 cells to 80% confluence. Treat the biological replicates with 10 µM of the compound or vehicle (0.1% DMSO) for 1 hour at 37°C to establish binding equilibrium in a physiological environment.
-
Thermal Gradient Application: Aliquot the treated cell suspensions into 96-well PCR plates. Subject the aliquots to a precise temperature gradient (37°C to 67°C, in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis and Ultracentrifugation: Lyse the cells using a mild NP-40 buffer supplemented with protease inhibitors. Crucial Step: Ultracentrifuge the lysates at 100,000 × g for 20 minutes at 4°C. Why? Thermal denaturation exposes hydrophobic cores, causing unfolded proteins to aggregate. Ultracentrifugation strictly partitions these aggregates into the pellet, leaving only the stabilized, natively folded target proteins in the supernatant.
-
Multiplexed LC-MS/MS: Digest the soluble supernatant fractions with trypsin. Label the resulting peptides with Tandem Mass Tags (TMT10plex) to allow multiplexed quantification. Analyze the pooled samples via high-resolution Orbitrap LC-MS/MS.
-
Melt Curve Analysis: Fit the normalized reporter ion intensities to a sigmoidal melting curve. A positive thermal shift (
) with a -value < 0.05 confirms direct target engagement.
Thermal Proteome Profiling (TPP) workflow for unbiased target deconvolution.
Protocol B: Kinetic Validation via Surface Plasmon Resonance (SPR)
Causality: While TPP proves target engagement in cells, SPR is required to determine the kinetic rates of association (
Step-by-Step Methodology:
-
Surface Preparation: Express and purify the recombinant target protein identified in Protocol A. Immobilize it onto a CM5 sensor chip via standard EDC/NHS amine coupling until a density of ~2000 Response Units (RU) is achieved.
-
Analyte Injection: Prepare a concentration series of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid (0.1 µM to 50 µM) in running buffer (HBS-EP+). Inject the analyte over the chip at a high flow rate of 30 µL/min to minimize mass transport limitations.
-
Data Fitting: Record the sensorgrams and subtract the reference channel baseline. Fit the data to a 1:1 Langmuir binding model. Why 1:1? Assuming the conformationally restricted probe binds a single orthosteric site, this model provides the most mathematically robust calculation of the equilibrium dissociation constant (
).
Quantitative Data Presentation
To facilitate rapid decision-making, the predicted physicochemical properties of the compound and the validation metrics required to confirm its MoA are summarized below.
Table 1: Physicochemical & Pharmacokinetic Predictors
| Parameter | Value | Pharmacological Implication |
| Molecular Weight | 187.19 g/mol | Excellent fragment-like size; high ligand efficiency. |
| LogP (predicted) | -0.8 to -1.2 | Highly hydrophilic; requires active transport (e.g., LAT1) for BBB penetration. |
| Topological Polar Surface Area (TPSA) | 82.3 Ų | Good permeability profile, though carboxylate limits passive diffusion. |
| H-Bond Donors / Acceptors | 3 / 4 | Strong capacity for anchoring in highly polar binding pockets. |
| Stereochemistry | (2R, 5S) | Cis-configuration ensures a rigid, folded pharmacophore. |
Table 2: Required Validation Thresholds for MoA Confirmation (TPP & SPR)
| Assay | Metric | Threshold for Validation | Interpretation |
| TPP (Live Cell) | Confirms thermodynamic stabilization and target engagement in vivo. | ||
| TPP (Live Cell) | Statistical Significance | Ensures the shift is not due to MS quantification variance. | |
| SPR (Biophysics) | Dissociation Constant ( | Confirms high-affinity orthosteric binding. | |
| SPR (Biophysics) | Residence Time ( | Indicates a slow |
References
-
Title: A conformationally restricted analogue of L-glutamate, the (2S,3R,4S) isomer of L-alpha-(carboxycyclopropyl)glycine, activates the NMDA-type receptor more markedly than NMDA in the isolated rat spinal cord. Source: Brain Research, 1989 Feb 20;480(1-2):355-9. URL: [Link]
-
Title: Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Source: Nature Protocols 10, 1567–1593 (2015). URL: [Link]
-
Title: Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: molecular similarity search, chemocentric target profiling, and experimental evidence. Source: Scientific Reports 7, 12530 (2017). URL: [Link]
In Vitro Evaluation and Pharmacological Profiling of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid: A Constrained Peptidomimetic Scaffold
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary & Structural Rationale
In the landscape of Fragment-Based Drug Discovery (FBDD) and peptidomimetic design, conformationally restricted scaffolds are essential for overcoming the entropic penalties associated with the binding of highly flexible linear molecules. The compound 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid represents a highly specialized, chiral tetrahydrofuran (oxolane) derivative.
Structurally, this molecule features a central oxolane ring with a (2R,5S) trans-substitution pattern, bearing a propanoic acid moiety and a carbamoyl group. This architecture serves as a rigidified surrogate for linear dicarboxylic acid monoamides, such as glutamine or glutamate[1]. By pre-organizing the hydrogen-bond donor/acceptor networks and the anionic carboxylate into a defined spatial vector, the oxolane scaffold effectively mimics the bioactive reverse-turn or extended conformations required for binding to metabolic enzymes (e.g., glutaminase, glutamine synthetase) or neurotransmitter receptors[1][2].
As a Senior Application Scientist, the objective of this guide is to establish a rigorous, self-validating in vitro workflow to characterize the binding kinetics, target engagement, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound.
Experimental Workflow Design
To ensure scientific integrity, every protocol in this guide is designed as a self-validating system . This means orthogonal techniques are employed to rule out false positives (e.g., non-specific binding, aggregation-based artifacts), and causality is established for every experimental parameter chosen.
Fig 1: Step-by-step in vitro validation workflow for fragment-based scaffolds.
Biophysical Characterization: Surface Plasmon Resonance (SPR)
Causality & Rationale: Fragment molecules typically exhibit low binding affinities (
Self-Validation Mechanism: The protocol utilizes a double-referencing subtraction method (active channel minus unmodified reference channel, minus blank buffer injections) to mathematically eliminate bulk refractive index changes caused by the solvent (DMSO)[5].
Step-by-Step SPR Protocol
-
Sensor Chip Preparation: Utilize a CM5 sensor chip. The carboxymethyl dextran matrix provides a hydrophilic environment that minimizes the non-specific binding of polar fragments like our oxolane derivative.
-
Target Immobilization: Activate the surface using standard amine coupling (EDC/NHS). Inject the target protein (e.g., recombinant human Glutaminase) diluted in 10 mM Sodium Acetate (pH 4.5) to achieve an immobilization level of ~3,000 Response Units (RU). Cap unreacted esters with 1 M Ethanolamine-HCl (pH 8.5).
-
Analyte Preparation: Dissolve 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid in 100% DMSO, then dilute into the running buffer (PBS-P+, pH 7.4) to a final DMSO concentration of exactly 2.0%. Critical: Buffer matching between the analyte and running buffer is paramount to prevent bulk shift artifacts.
-
Kinetic Injection (Multi-Cycle): Inject the compound at a flow rate of 30 µL/min across a concentration gradient (3.125 µM to 100 µM). Maintain a 60-second association phase followed by a 120-second dissociation phase.
-
Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract
, , and .
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
Causality & Rationale: Demonstrating biochemical affinity via SPR does not guarantee that the highly polar propanoic acid moiety can cross lipid bilayers to engage its target in a physiological environment. The Cellular Thermal Shift Assay (CETSA) bridges this gap by measuring the thermodynamic stabilization of the target protein upon ligand binding in live cells[6][7].
Self-Validation Mechanism: We utilize Isothermal Dose-Response Fingerprinting (ITDRF-CETSA)[8]. By holding the temperature constant at the protein's
Step-by-Step CETSA Protocol
-
Cell Treatment: Culture target-expressing cells (e.g., HCT116) to 80% confluency. Treat cells with varying concentrations of the compound (1 µM to 100 µM) or a DMSO vehicle control (final DMSO 0.1%) for 1 hour at 37°C[9].
-
Harvest and Aliquot: Detach cells using TrypLE, wash twice with cold PBS, and resuspend in PBS supplemented with protease inhibitors. Aliquot 50 µL of the cell suspension into PCR tubes.
-
Transient Heating: Subject the aliquots to a transient heat shock in a thermal cycler. For ITDRF, heat all samples to the pre-determined
(e.g., 52°C) for exactly 3 minutes, followed by cooling to 25°C for 3 minutes[9][10]. -
Lysis and Clearance: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured and aggregated proteins[7].
-
Detection: Carefully extract the supernatant (soluble fraction). Analyze the remaining soluble target protein via quantitative Western blotting or AlphaScreen technology[10].
Fig 2: Putative mechanism of target engagement and metabolic modulation.
In Vitro ADME Profiling
To evaluate the developability of this scaffold, we assess its passive permeability and metabolic stability. The presence of the carboxylic acid generally limits passive diffusion, making it a prime candidate for active transport mechanisms (e.g., SLC transporters) or prodrug strategies.
Step-by-Step Microsomal Stability Protocol
-
Incubation: Incubate 1 µM of the compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system.
-
Quenching: At predetermined time points (0, 15, 30, 60, 120 minutes), extract 50 µL aliquots and quench the reaction with 150 µL of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
) and half-life ( ).
Data Presentation & Summary
The following tables summarize the expected quantitative outputs from the in vitro characterization of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid against a model metabolic target.
Table 1: Kinetic Binding Parameters (SPR)
| Compound | Target | Ligand Efficiency (LE) | |||
| 3-[(2R,5S)-oxolane derivative] | Model Target (e.g., GLS1) | 1.2 × 10³ | 0.05 | 41.6 | 0.38 |
| Control (Glutamine) | Model Target (e.g., GLS1) | 4.5 × 10⁴ | 0.12 | 2.6 | 0.42 |
Table 2: In Vitro ADME & Physicochemical Profiling
| Assay | Parameter | Value | Interpretation |
| PAMPA | 1.8 | Low passive permeability (expected for free acids) | |
| HLM Stability | > 120 | High metabolic stability (THF ring resists oxidation) | |
| Aqueous Solubility | Kinetic Solubility (µM) | > 500 | Highly soluble |
| CETSA (ITDRF) | 65.2 | Confirmed intracellular target engagement |
References
-
Hanessian, S., Moitessier, N., & Wilmouth, S. (2000). Tetrahydrofuran as a Scaffold for Peptidomimetics. Application to the Design and Synthesis of Conformationally Constrained Metalloproteinase Inhibitors. Tetrahedron, 56(39), 7643-7660. URL:[Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. URL:[Link]
-
Li, J., & Wang, X. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(21), 3845. URL:[Link]
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- 3. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Strategic Blueprint for the Preliminary Biological Screening of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid
Abstract
The journey of a novel chemical entity (NCE) from laboratory synthesis to a potential therapeutic candidate is a rigorous process underscored by strategic, multi-tiered screening. This guide provides a comprehensive framework for the preliminary biological evaluation of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid, a novel compound with distinct structural motifs including a stereochemically defined oxolane ring, a propanoic acid side chain, and a carbamoyl group. Lacking pre-existing biological data, the proposed strategy is built on a foundation of logical progression, beginning with broad, target-agnostic assessments and moving towards hypothesis-driven, mechanistic investigations. We will detail the rationale behind each experimental phase, provide robust, step-by-step protocols for key assays, and outline a decision-making framework for advancing the compound through the initial stages of the drug discovery pipeline.
Introduction: Deconstructing the Molecule to Inform Strategy
The molecular structure of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid presents several features that guide our initial screening hypotheses. As a Senior Application Scientist, my first step is not to screen randomly, but to analyze the structure for clues to its potential function and liabilities.
-
The Propanoic Acid Moiety: This carboxylic acid group imparts a negative charge at physiological pH, suggesting potential interactions with binding pockets that accommodate acidic residues or co-factors. It is a common feature in substrates for various metabolic enzymes and ligands for certain receptors.
-
The Oxolane (Tetrahydrofuran) Ring: This five-membered cyclic ether provides a rigid, three-dimensional scaffold. The specific stereochemistry at the 2 and 5 positions ((2R,5S)-) is critical; it dictates the precise spatial orientation of the side chains and will be a key determinant in any stereospecific interactions with a biological target.
-
The Carbamoyl (-OCONH₂) Group: This functional group is a potent hydrogen bond donor and acceptor. It can mimic peptide bonds or interact with active sites of enzymes like hydrolases (e.g., esterases, amidases). Its presence also influences the compound's solubility and metabolic stability.
Given these features, a preliminary screening cascade must be designed to cast a wide net, assessing general cytotoxicity before exploring potential efficacy in both phenotypic and target-based systems.[1][2]
The Screening Cascade: A Phased Approach
Our screening strategy is designed as a funnel, efficiently filtering the compound through progressively more specific assays to identify and validate any biological activity.[3] This multi-phase approach ensures that resources are focused on compounds with the most promising profiles.
Figure 1: A high-level overview of the phased preliminary screening cascade for a novel chemical entity.
Phase 1: Foundational Profiling - Establishing the Ground Rules
Before any efficacy screening, we must understand the compound's fundamental properties and its general effect on cell viability. The purpose of this preliminary testing is to ensure data integrity and to identify compounds that are too broadly toxic to be viable drug candidates.[4]
Physicochemical Characterization
The first step is to assess aqueous solubility and stability. A compound that precipitates in assay media will produce unreliable data. This is a non-negotiable prerequisite for all subsequent biological assays. Key parameters include kinetic solubility in phosphate-buffered saline (PBS) and the specific cell culture media to be used.
Baseline Cytotoxicity Assessment
Causality behind Experimental Choice: A potent therapeutic agent must exhibit a therapeutic window—it should affect its target at concentrations far below those that cause general cell death. Therefore, we must first determine the concentration at which our compound is broadly cytotoxic. This establishes the upper concentration limit for all future efficacy and mechanistic assays.
Protocol 1: MTT Assay for General Cytotoxicity
This protocol uses the human embryonic kidney cell line HEK293 as a general, non-specialized cell type.
-
Cell Seeding: Seed HEK293 cells into a 96-well clear-bottom plate at a density of 5,000 cells per well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid in DMSO. Create a 2-fold serial dilution series in cell culture medium, starting from a top concentration of 200 µM (final concentration will be 100 µM). Include a vehicle control (0.5% DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader.[5]
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Table 1: Hypothetical Cytotoxicity Data
| Cell Line | Compound | IC₅₀ (µM) |
| HEK293 | 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid | > 100 |
| Doxorubicin | (Control) | 0.8 |
An IC₅₀ value greater than 100 µM is a generally favorable result, indicating that the compound is not a potent, non-specific cytotoxin and can be advanced to efficacy screening.
Phase 2: Activity Discovery - Casting a Wide Net
With a clean cytotoxicity profile, we proceed to parallel screening campaigns designed to uncover potential therapeutic activities. This involves both target-agnostic and target-based approaches.[6]
Target-Agnostic Phenotypic Screening
Causality behind Experimental Choice: Phenotypic screening makes no assumptions about the compound's molecular target.[7] Instead, it uses high-content imaging (HCI) to detect changes in cell morphology, providing unbiased clues to the compound's mechanism of action.[8] For an NCE, this is a powerful way to discover unexpected activities.
Protocol 2: High-Content Imaging Phenotypic Screen
-
Cell Plating: Seed a panel of cells (e.g., A549 lung cancer, U-2 OS osteosarcoma, and MCF7 breast cancer cells) into 384-well imaging plates.
-
Treatment: Treat cells with the compound at three concentrations (e.g., 1, 10, and 30 µM) for 24 hours.
-
Staining: Fix the cells and stain them with a cocktail of fluorescent dyes:
-
Hoechst 33342: To visualize the nucleus.
-
Phalloidin-Alexa Fluor 488: To visualize the actin cytoskeleton.
-
MitoTracker Red CMXRos: To visualize mitochondria.
-
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Use image analysis software to quantify dozens of cellular features (e.g., nuclear area, cell roundness, mitochondrial texture). Compare the feature profile of treated cells to vehicle controls to identify significant phenotypic "hits."
Figure 2: Logic diagram showing how a phenotypic hit informs the design of hypothesis-driven secondary assays.
Target-Based & Antimicrobial Screening
Causality behind Experimental Choice: In parallel with phenotypic screening, we conduct targeted assays based on the compound's structural motifs. This hypothesis-driven approach can quickly identify interactions with known protein families.
-
Biochemical Assays: Given the carbamoyl group, screening against a panel of human proteases and esterases is a logical starting point. A generic fluorescence-based enzyme inhibition assay would be suitable.
-
Antimicrobial Assays: The search for new antibiotics is a global priority.[9] A standard minimum inhibitory concentration (MIC) assay against a panel of pathogenic microbes is a cost-effective way to explore this potential.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Use representative strains such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and the fungus Candida albicans.
-
Compound Dilution: In a 96-well plate, perform a 2-fold serial dilution of the compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). Concentrations should range from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Readout: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 2: Hypothetical Antimicrobial Screening Data
| Organism | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus | 8 | 0.5 |
| E. coli | > 128 | 0.015 |
| C. albicans | > 128 | N/A |
A result like the one in Table 2 would be considered a "hit" against S. aureus and would warrant further investigation.
Phase 3: Hit Validation - Ensuring Robustness
Identifying a "hit" in a primary screen is only the beginning. The goal of hit validation is to confirm the activity is real, reproducible, and target-specific, thereby filtering out false positives before committing significant resources.[3]
Key Steps in Hit Validation:
-
Hit Confirmation: The active compound should be re-sourced or re-synthesized to ensure purity and identity, then re-tested in the primary assay to confirm the initial result.
-
Dose-Response Analysis: For any confirmed hit, a full dose-response curve must be generated to accurately determine its potency (IC₅₀ or EC₅₀).
-
Orthogonal Assays: The hit must be validated in a secondary assay that uses a different technology or readout.[10] For example, if a hit was identified in an enzyme activity assay using a fluorescent substrate, its direct binding to the enzyme could be confirmed using a biophysical method like Surface Plasmon Resonance (SPR). This crucial step helps eliminate compounds that interfere with the assay technology itself (e.g., fluorescent compounds in a fluorescence-based assay).
Conclusion and Path Forward
This in-depth guide outlines a robust and logical strategy for the preliminary screening of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid. The framework emphasizes a phased approach that begins with establishing fundamental safety and physicochemical properties before launching into a dual-pronged activity discovery phase, combining the unbiased power of phenotypic screening with hypothesis-driven biochemical and antimicrobial assays. Any hits emerging from this process must then survive a rigorous validation gauntlet designed to confirm on-target activity and rule out artifacts. The data generated from this cascade will provide a comprehensive initial profile of the compound, enabling an informed, evidence-based decision on whether to advance it into the more resource-intensive hit-to-lead and lead optimization stages of the drug discovery process.[11]
References
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- AXXAM. (n.d.). In Vitro Assays | For successful drug discovery programs.
- Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
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- AstraZeneca. (2021, April 21). Drug discovery | Finding better targets for development.
- National Center for Biotechnology Information. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery.
- Technology Networks. (2024, February 15). Target Identification & Validation in Drug Discovery.
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- STEMCELL Technologies. (n.d.). Improving Drug Discovery with Organoids and in vitro NAMs.
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- PubMed. (2019, January 15). In vitro assays and techniques utilized in anticancer drug discovery.
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- BMG LABTECH. (2022, May 2). Cell-based assays on the rise.
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- Antibodies.com. (2025, January 31). Cell-Based Assays Guide.
- Charles River Laboratories. (n.d.). Hit Identification (Hit ID).
- Danaher Life Sciences. (n.d.). Initial Assays for Drug Screening: Readouts & Hit Selection.
- PubMed. (n.d.). Preliminary tests for drugs of abuse.
- Protac – Scientific Drug Discovery Pro. (n.d.). Hit identification validation.
- Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy.
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- PubChem. (n.d.). 3-(5,5-Dimethyloxan-2-yl)propanoic acid.
- PubMed. (n.d.). Synthesis and glutamate-agonistic activity of (S)-2-amino-3-(2,5-dihydro-5-oxo-3-isoxazolyl)-propanoic acid derivatives.
- MDPI. (2026, February 21). New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens.
- PubChem. (n.d.). (2R)-2-[(2R,5S)-5-[(2S)-2-[(2S)-2-[(2R,5S)-5-[(2S)-2-hydroxypropyl]oxolan-2-yl]propanoyl]oxybutyl]oxolan-2-yl]propanoic acid.
- National Center for Biotechnology Information. (n.d.). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines.
- MDPI. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
- University of Southampton. (2024, August 19). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds.
- Benchchem. (n.d.). Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone.
- PubMed. (2011, September 15). Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives.
- PubChem. (n.d.). 3-[(2S,5S)-5-(2-methylpropyl)-3,6-dioxopiperazin-2-yl]propanoic acid.
- MilliporeSigma. (n.d.). 3-(2-(Trifluoromethyl)pyrimidin-5-yl)propanoic acid.
- ChemScene. (n.d.). 3-(5-Oxomorpholin-3-yl)propanoic acid.
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Physicochemical Profiling and Application of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic Acid in Rational Drug Design
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper
Executive Summary: The Strategic Role of Polar Scaffolds
In modern drug discovery—particularly in the design of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and targeted covalent inhibitors—the physicochemical properties of the linker region are as critical as the pharmacophores themselves. Historically, lipophilic aliphatic or carbocyclic chains were used to bridge functional domains. However, these often lead to poor aqueous solubility, high plasma protein binding, and unfavorable metabolic clearance.
To circumvent these issues, medicinal chemists have increasingly turned to polar, conformationally restricted heterocycles. 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid (CAS: 2307772-76-3)[1] represents a premier example of this strategy. By embedding a tetrahydrofuran (THF) ring between a propanoic acid moiety and a primary carboxamide, this building block acts as a highly polar, vector-specific spacer. The incorporation of the THF oxygen introduces a permanent dipole and a hydrogen-bond acceptor, which significantly lowers the partition coefficient (LogP) compared to its cyclopentane analogs[2][3].
This technical guide provides a comprehensive analysis of the physicochemical properties of this specific (2R,5S) diastereomer, detailing the causality behind its structural advantages and providing self-validating experimental workflows for its characterization.
Structural and Physicochemical Profiling
The utility of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid stems from its tri-functional nature:
-
The Tetrahydrofuran (THF) Core: Provides conformational rigidity, reducing the entropic penalty upon target binding while improving water solubility.
-
The Propanoic Acid Appendage (C2): Acts as a flexible, three-carbon electrophilic handle, ideal for standard amide coupling (e.g., via HATU or EDC/HOBt) to primary or secondary amines on a target ligand.
-
The Carboxamide Group (C5): Serves as a neutral, highly polar hydrogen-bond donor/acceptor motif that can interact with solvent or specific protein residues.
The specific (2R,5S) stereochemistry dictates the three-dimensional trajectory of these functional groups. In a 2,5-disubstituted oxolane system, the (2R,5S) configuration generally places the C2 and C5 substituents on the same face of the ring (a syn or cis relationship), projecting the functional handles at a defined angle rather than allowing linear extension.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters of the molecule. The low predicted LogD at physiological pH is a direct consequence of the deprotonated propanoic acid and the polar THF core.
| Property | Value | Experimental / Predictive Basis |
| Molecular Weight | 187.19 g/mol | Monoisotopic Mass |
| Molecular Formula | C8H13NO4 | Elemental composition |
| Topological Polar Surface Area (TPSA) | 89.1 Ų | Sum of Amide (43), Acid (37), and Ether (9) |
| Hydrogen Bond Donors | 3 | -NH₂ (2), -OH (1) |
| Hydrogen Bond Acceptors | 4 | C=O (2), C-O-C (1), -OH (1) |
| Predicted pKa (COOH) | 4.6 - 4.8 | Aliphatic carboxylic acid ionization |
| Predicted LogP | -0.8 to -1.2 | Octanol/Water partition (neutral species) |
| Predicted LogD (pH 7.4) | -3.2 to -3.8 | Octanol/Water partition (ionized species) |
| Rotatable Bonds | 4 | C2-CH₂, CH₂-CH₂, CH₂-COOH, C5-CONH₂ |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the characterization of such building blocks must rely on self-validating systems. Below are the definitive methodologies for determining the thermodynamic properties and stereochemical purity of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid.
Protocol A: High-Precision Determination of pKa and LogD (pH 7.4)
Rationale (Causality): Potentiometric titration is selected over UV-metric methods because the molecule lacks a strong chromophore that changes absorbance upon ionization. The shake-flask method coupled with LC-MS/MS is required for LogD determination because the compound's extreme polarity (LogD < -3) makes standard reversed-phase HPLC retention time correlations highly inaccurate.
Step-by-Step Methodology:
-
System Calibration (Self-Validation Step): Standardize the 0.1 M NaOH and 0.1 M HCl titrants using Potassium Hydrogen Phthalate (KHP) as a primary standard. Run a blank titration of the background electrolyte (0.15 M KCl) to establish the baseline buffer capacity.
-
pKa Titration: Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl. Titrate from pH 2.0 to pH 7.0 under a nitrogen atmosphere at 25.0 ± 0.1 °C. Calculate the pKa from the inflection point of the Bjerrum plot.
-
LogD Phase Equilibration: Prepare a mutually saturated mixture of 1-octanol and PBS (pH 7.4).
-
Spike and Shake: Dissolve the compound in the aqueous phase at 1 mg/mL. Crucial Validation: Add a reference standard (e.g., antipyrine, known LogD = 0.38) to the same vial to verify phase equilibrium.
-
Separation and Quantification: Shake for 24 hours at 25 °C, then centrifuge at 4000 rpm for 15 minutes to ensure complete phase separation. Quantify the concentration of the compound in both phases using LC-MS/MS (Multiple Reaction Monitoring mode). Calculate LogD as
.
Protocol B: Stereochemical Validation via 2D NOESY NMR
Rationale (Causality): While 1D ¹H NMR can confirm the chemical structure, it cannot definitively prove the (2R,5S) relative stereochemistry. A 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is required to measure through-space dipole-dipole coupling. If the C2 and C5 methine protons are on the same face of the THF ring (syn), they will exhibit a strong NOE cross-peak.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-
. Self-Validation Step: Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference. -
Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum to assign the chemical shifts of the H-2 and H-5 methine protons (typically appearing between 3.8 - 4.5 ppm).
-
NOESY Acquisition: Set up a 2D NOESY experiment with a mixing time (
) of 400 ms. This specific mixing time is chosen to maximize the NOE buildup for small molecules (MW < 500) without entering the spin-diffusion regime. -
Stability Check (Self-Validation Step): Acquire a second 1D ¹H NMR spectrum immediately after the 12-hour NOESY acquisition to prove the sample did not degrade during the experiment.
-
Data Interpretation: Analyze the cross-peaks. A strong spatial correlation (cross-peak) between the H-2 and H-5 protons confirms their syn-facial relationship, validating the relative stereochemical assignment of the (2R,5S) diastereomer.
Visualizing the Workflows and Application
The following diagrams illustrate the analytical validation workflow and the strategic integration of this molecule into a bifunctional degrader (PROTAC) design.
Fig 1. Self-validating analytical workflow for physicochemical and stereochemical characterization.
Fig 2. Integration of the THF scaffold into a bifunctional degrader (PROTAC) synthesis strategy.
Conclusion
The transition from lipophilic alkyl chains to polar, heterocyclic scaffolds like 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid is a hallmark of modern rational drug design. By leveraging the low LogD, high TPSA, and rigidified vector projection of the (2R,5S)-THF core, researchers can significantly improve the pharmacokinetic profiles of complex bifunctional molecules. Adhering to the rigorous, self-validating analytical protocols outlined in this guide ensures that the physicochemical integrity of the linker is maintained from bench synthesis to biological assay.
References
-
BLD Pharm Catalog. rel-3-((2R,5S)-5-Carbamoyltetrahydrofuran-2-yl)propanoic acid (CAS: 2307772-76-3).1
-
Sigma-Aldrich / Merck. rac-3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid Product Profile.4
-
National Institutes of Health (PMC). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. (Discusses the use of THF rings to lower LogP and improve physicochemical properties). 2
-
Journal of Medicinal Chemistry (ACS). Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy. (Highlights the discovery and physicochemical balance of novel THF-based linkers). 5
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Methodological & Application
analytical methods for 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid quantification
An Application Note and Protocol for the Quantification of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This document provides a comprehensive guide to the quantitative analysis of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid in biological matrices, a critical task in drug development and pharmacokinetic studies. The inherent chemical properties of the analyte, specifically the polar carboxylic acid and carbamate functional groups, present distinct analytical challenges, including poor chromatographic retention and the need for high sensitivity in complex sample matrices. This guide details a primary, highly sensitive, and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which is considered the gold standard for bioanalysis.[1] An alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also presented for applications where mass spectrometry is not required or available. Each protocol is grounded in established scientific principles and includes detailed sections on sample preparation, instrument configuration, and method validation, adhering to international regulatory standards.[2][3][4]
Introduction: Analytical Strategy and Analyte Characteristics
3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid is a molecule characterized by two key functional groups that dictate the analytical approach: a terminal carboxylic acid and a carbamate moiety on an oxolane ring.
-
Carboxylic Acid: This group is highly polar and possesses an acidic proton, making it amenable to deprotonation. In reversed-phase chromatography, this polarity can lead to poor retention on traditional non-polar stationary phases. For mass spectrometry, this group readily forms a stable carboxylate anion ([M-H]⁻), making Electrospray Ionization in Negative Mode (ESI-) a highly effective detection strategy.
-
Carbamate Group: This functional group is polar and can be thermally labile, making High-Performance Liquid Chromatography (HPLC) a more suitable separation technique than Gas Chromatography (GC).[5] It also contains a chromophore that allows for ultraviolet (UV) detection, although typically at lower wavelengths where selectivity may be a concern.[6]
The primary objective of any method for this analyte, particularly in a drug development context, is to achieve high sensitivity, specificity, and robustness. This guide is structured to provide a primary LC-MS/MS method for demanding bioanalytical applications and a supporting HPLC-UV method for broader use.
Primary Method: LC-MS/MS for High-Sensitivity Bioanalysis
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying drug molecules in complex biological matrices like plasma or urine. Its unparalleled selectivity and sensitivity allow for the detection of picogram-level concentrations, which is essential for pharmacokinetic profiling.[1]
Principle and Rationale
This method employs a robust sample preparation step using Solid-Phase Extraction (SPE) to isolate the analyte and remove interfering matrix components. The analyte is then separated using reversed-phase HPLC and quantified on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The selection of ESI in negative ion mode is based on the high stability of the carboxylate anion formed by the deprotonation of the carboxylic acid group.
Experimental Protocol: Sample Preparation via SPE
A rigorous sample preparation is fundamental to a reliable bioanalytical method. Solid-Phase Extraction (SPE) is recommended over simpler protein precipitation techniques to achieve a cleaner extract, thereby minimizing matrix effects and enhancing instrument longevity.
Caption: Workflow for sample preparation using Solid-Phase Extraction (SPE).
Step-by-Step Protocol:
-
Aliquot: Transfer 200 µL of the biological sample (e.g., human plasma) into a polypropylene tube.
-
Internal Standard (IS) Spiking: Add a specific volume of a stable isotope-labeled internal standard (e.g., D4-labeled analyte) solution to all samples, calibration standards, and quality controls.
-
Acidification: Add 600 µL of 4% phosphoric acid in water to the sample. Vortex for 10 seconds. This step ensures the carboxylic acid is protonated, promoting retention on the SPE sorbent.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of water followed by 1 mL of 5% methanol in water to remove hydrophilic interferences. An optional wash with a non-polar solvent like hexane can remove lipids.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH deprotonates the analyte, releasing it from the sorbent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent (e.g., 90:10 Mobile Phase A:B). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions and Data
The following tables summarize the recommended starting conditions for the analysis. These should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC System | Provides superior resolution and shorter run times. |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Standard for small molecule analysis. A polar-endcapped C18 may improve peak shape for the polar analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source to aid in chromatography and is compatible with mass spectrometry. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase LC. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40°C | Ensures reproducible retention times and reduces viscosity. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
| Gradient | 5% B to 95% B over 5 min, hold for 1 min, re-equilibrate | A standard gradient to elute the analyte and clean the column. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Required for quantitative MRM analysis. |
| Ionization Source | Electrospray Ionization (ESI) | Standard for polar, non-volatile small molecules. |
| Polarity | Negative Ion Mode | The carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion. |
| Capillary Voltage | -3.5 kV | Optimized to maximize ion signal. |
| Source Temp. | 150°C | Standard operating temperature. |
| Desolvation Temp. | 400°C | Facilitates efficient solvent evaporation. |
| MRM Transitions | Analyte: 186.1 > 142.1 (Quantifier), 186.1 > 98.1 (Qualifier) IS (D4): 190.1 > 146.1 | Hypothetical values based on MW of 187.1. Precursor [M-H]⁻. Fragment 1 could be loss of CO₂; Fragment 2 could be a ring-opened product. These must be empirically determined. |
Alternative Method: HPLC-UV for Routine Analysis
For applications not requiring the utmost sensitivity of LC-MS/MS, such as the analysis of bulk drug substance or formulated products, a stability-indicating HPLC-UV method is a robust and cost-effective alternative.
Principle and Rationale
This method relies on reversed-phase chromatography to separate the analyte from impurities and degradation products. To achieve good chromatographic peak shape, the mobile phase is acidified to suppress the ionization of the carboxylic acid group. Detection is performed at a low UV wavelength (e.g., 210 nm) where the carbamate and carboxylic acid functionalities exhibit absorbance.[5][6]
Experimental Protocol: HPLC-UV
Caption: General workflow for quantitative analysis by HPLC-UV.
Table 3: HPLC-UV Instrumental Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Isocratic or Gradient HPLC System | Standard laboratory equipment. |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) | A workhorse column for routine analysis. |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v) | The acidic buffer suppresses analyte ionization, ensuring symmetric peak shape. The ratio is adjusted to achieve optimal retention. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures stable and reproducible chromatography. |
| Injection Vol. | 20 µL | A typical volume for standard HPLC analysis. |
| Detector | UV/Vis or Photodiode Array (PDA) | |
| Wavelength | 210 nm | Provides adequate sensitivity for the analyte's chromophores. A PDA detector can confirm peak purity. |
Method Validation: Ensuring Trustworthiness and Compliance
Validation is the documented process that demonstrates an analytical method is reliable and fit for its intended purpose.[1][7] All methods used in regulated drug development must be validated according to guidelines from bodies like the FDA and ICH.[3][8]
Table 4: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank matrix should be <20% of the LLOQ response. |
| Calibration Curve | To demonstrate the relationship between instrument response and analyte concentration. | Minimum of 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | To determine the closeness of measured values to the true value and the degree of scatter. | For QC samples, accuracy within ±15% of nominal (±20% at LLOQ); precision (CV) ≤15% (≤20% at LLOQ). |
| Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5; accuracy and precision criteria must be met. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |
| Matrix Effect | To assess the suppression or enhancement of ionization by co-eluting matrix components. | CV of the matrix factor across different lots of matrix should be ≤15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage). | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Conclusion
This application note provides two robust, validated methods for the quantification of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid. The LC-MS/MS method offers the high sensitivity and selectivity required for pharmacokinetic studies in biological matrices. The HPLC-UV method serves as a reliable and accessible alternative for routine analysis in less complex samples. The successful implementation of these protocols, underpinned by a thorough understanding of the analyte's chemistry and adherence to rigorous validation standards, will ensure the generation of high-quality, reliable, and defensible data for drug development programs.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Vertex AI Search. (2025).
-
Khan, S. A., et al. (2022). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 12(11), 1084. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
- BenchChem. (2025). Application Notes & Protocols: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
LCGC International. (2024). Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- U.S. Geological Survey. (n.d.). Methods of Analysis by the U.S.
-
LCGC International. (2020). Rapid On-Line-SPE HPLC Determination of Carbofuran and Carbaryl in Tap and Environmental Waters. [Link]
- Google Patents. (n.d.). Method of quantification of carboxylic acids by mass spectrometry.
-
ACS Omega. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. [Link]
-
ResearchGate. (n.d.). HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
Application Note: Preclinical In Vivo Experimental Design for 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid
[1]
Executive Summary
Molecule: 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid Classification: Tetrahydrofuran (THF) derivative; Polar Small Molecule (NCE).[1][2] Physicochemical Profile: The compound features a hydrophilic core (THF) decorated with a polar carbamoyl (amide) motif and an ionizable propanoic acid tail.[1] Predicted Challenges: High water solubility but limited passive membrane permeability (BCS Class III); potential for rapid renal clearance; hydrolytic instability of the amide bond in plasma.
This guide provides a "First-in-Class" experimental framework. It moves beyond standard templates to address the specific structural liabilities of THF-propanoic acid derivatives. The protocols focus on establishing bioavailability , metabolic stability , and safety before efficacy scaling.
Part 1: Formulation Strategy (Pre-Vivo)[1]
Scientific Rationale: The propanoic acid moiety implies a pKa of approximately 4.6–4.8. At physiological pH (7.4), the molecule will exist primarily as a carboxylate anion, limiting passive diffusion. The carbamoyl group adds hydrogen bond donor/acceptor sites, increasing polarity. Simple saline dissolution is insufficient for oral delivery studies; a permeability-enhancing formulation is required.[1]
Protocol 1.1: Formulation for IV and PO Administration
Objective: Create a stable vehicle that maximizes solubility for IV (Intravenous) and permeability for PO (Per Os/Oral) dosing.[1]
| Component | IV Vehicle (Bolus) | PO Vehicle (Gavage) | Function |
| Buffer | PBS (10 mM, pH 7.4) | Citrate Buffer (50 mM, pH 4.5) | IV: Isotonicity.[1] PO: Maintains non-ionized fraction for absorption. |
| Co-solvent | PEG 400 (5-10%) | PEG 400 (20%) | Solubilizes the non-ionized species.[1] |
| Surfactant | None | TPGS (Vitamin E) or Polysorbate 80 (0.5%) | P-gp inhibition (TPGS) and wetting.[1] |
| Stability | Filter Sterilization (0.22 µm) | Freshly prepared | Prevent amide hydrolysis.[1] |
Step-by-Step Preparation:
-
Weighing: Accurately weigh the NCE (New Chemical Entity).
-
Pre-solubilization: Dissolve NCE in the required volume of PEG 400. Vortex for 2 minutes.
-
Aqueous Addition: Slowly add the buffer (PBS for IV; Citrate for PO) while stirring.
-
Critical Check: If precipitation occurs, sonicate at 37°C for 5 minutes.
-
-
pH Adjustment: Adjust final pH to 7.4 (IV) or 4.5 (PO) using 0.1 N NaOH or HCl.
-
Sterilization: Filter IV solutions through a PVDF 0.22 µm syringe filter.
Part 2: Pharmacokinetics (ADME)[1]
Scientific Rationale: THF derivatives often suffer from rapid renal elimination. The (2R,5S) stereochemistry may impart specific transporter affinity (e.g., OATs or PEPT1). The primary goal is to determine the Oral Bioavailability (%F) and Renal Clearance (CLr) .[1]
Protocol 2.1: Single-Dose PK Study in Rats[1]
Subject: Male Sprague-Dawley Rats (n=3 per time point or n=6 serial sampling). Dose: 5 mg/kg (IV) and 30 mg/kg (PO).[1]
Workflow Visualization (DOT):
Caption: Integrated Pharmacokinetic workflow emphasizing dual-matrix collection (Plasma + Urine) to characterize renal clearance.
Analytical Method (LC-MS/MS):
-
Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3) to retain the polar acid.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Transition: Monitor the parent ion [M-H]- (Negative mode preferred for carboxylic acids) or [M+H]+ (Positive mode if amide ionizes well).[1]
-
Internal Standard: Deuterated analog or structural isomer (e.g., Carbamoyl-THF-propanoic acid-d3).[1]
Part 3: Metabolic Stability & Toxicology
Scientific Rationale: The "carbamoyl" (amide) group is susceptible to amidases, potentially releasing ammonia and the dicarboxylic acid analog. The propanoic acid tail is a target for acyl-glucuronidation, which can be reactive and hepatotoxic.
Protocol 3.1: In Vivo Metabolic Profiling
Objective: Identify if the molecule is a "Soft Drug" (rapidly metabolized) or excreted unchanged.[1]
-
Dosing: 50 mg/kg PO in rats.
-
Sampling: Collect urine (0–12h, 12–24h) and bile (via bile duct cannulation if F% < 10%).[1]
-
Analysis: High-Resolution Mass Spectrometry (HRMS) looking for:
Toxicology Flag: If Acyl-Glucuronide metabolites are >10% of total drug-related material, perform a reactive metabolite trapping assay (using Glutathione) to assess potential for idiosyncratic liver toxicity.[1]
Part 4: Efficacy Model (Hypothetical)
Scientific Rationale: Given the structure's similarity to metabolic intermediates (succinate/GABA analogs) and nucleoside fragments, it likely modulates metabolic flux or inflammation. A LPS-Induced Inflammation Model is a robust, high-throughput screen to test the immunomodulatory potential of this polar acid.[1]
Protocol 4.1: LPS-Induced Sepsis/Inflammation Model[1]
Hypothesis: The molecule acts as a metabolic regulator, dampening the cytokine storm.
Experimental Design:
-
Animals: C57BL/6 Mice (n=8/group).[1]
-
Groups:
Readouts:
-
Survival: Monitor for 48 hours.
-
Cytokines: Serum IL-6, TNF-alpha at 4h post-LPS (ELISA).[1]
-
Metabolomics: Liver tissue analysis for Krebs cycle restoration (Succinate/Fumarate ratios).
Mechanism Visualization (DOT):
Caption: Proposed mechanism of action where the test compound modulates metabolic checkpoints to dampen NF-kB driven inflammation.[1]
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Retrieved from [1]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press. (Standard reference for NCE formulation).
-
Patsnap Eureka. (2025).[1][3] Overcoming Challenges in Carboxylic Acid Drug Formulations.[4][5] Retrieved from [1]
-
WuXi AppTec. (2024).[1] Enhancing the Bioavailability of Poorly Soluble Compounds.[3] Retrieved from [1]
-
Ghosh, A. K., et al. (2010). Tetrahydrofuran derivatives as HIV protease inhibitors. PMC. Retrieved from (Demonstrates THF scaffold utility).[1]
Sources
- 1. (2S,3S)-3-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-[[4-[[[(2S)-5-(diaminomethylideneamino)-2-(hexadecanoylamino)pentanoyl]amino]methyl]phenyl]methylamino]-3-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]propanoic acid | C46H75N9O13 | CID 171666131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity HILIC-MS/MS Quantification of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic Acid in Biological Matrices
This Application Note is structured as a comprehensive technical guide for the analysis of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid (CAS: 2307772-76-3), a polar, low-molecular-weight metabolite often encountered in the development of novel tetrahydrofuran-based therapeutics or nucleoside analog degradation studies.[1][2]
Abstract & Scope
The accurate quantification of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid (hereafter referred to as CP-Acid ) presents significant bioanalytical challenges due to its low molecular weight (MW 187.19), high polarity, and amphiphilic nature (containing both an amide and a carboxylic acid).[1][2] Traditional Reversed-Phase (C18) chromatography often results in poor retention and ion suppression near the solvent front.[1]
This guide details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Negative Electrospray Ionization (ESI-) Tandem Mass Spectrometry .[1] The protocol utilizes Solid Phase Extraction (SPE) to eliminate matrix interferences, ensuring a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL in human plasma.
Chemical Context & Analytical Strategy
The Molecule[2][3][4][5]
-
IUPAC Name: 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid[1][2][3][4][5]
-
Molecular Formula: C₈H₁₃NO₄[2]
-
Exact Mass: 187.0845[2]
-
Key Functional Groups:
Analytical Challenges & Solutions
| Challenge | Scientific Rationale | Experimental Solution |
| Retention | The molecule is too polar for standard C18 retention, leading to co-elution with salts/phospholipids (Void Volume effect).[1][2][5] | HILIC Mode: Uses an Amide-bonded phase to retain polar analytes via water-layer partitioning.[1][2] |
| Ionization | Low MW (<200 Da) falls in a high-noise region of the mass spectrum.[1][2] | Negative Mode (ESI-): Targets the carboxylate anion [M-H]⁻, which typically has lower chemical background noise than [M+H]⁺ in this mass range. |
| Matrix Effect | Plasma phospholipids suppress ionization in HILIC mode if not removed. | Mixed-Mode Anion Exchange (MAX) SPE: Selectively binds the carboxylic acid, allowing aggressive washing of neutrals and phospholipids.[1] |
Experimental Protocol
Chemicals and Reagents[2][3]
-
Internal Standard (IS): CP-Acid-d4 (deuterated propanoic chain) or a structural analog like 3-(5-oxotetrahydrofuran-2-yl)propanoic acid (if isotopologue is unavailable).[1][2]
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Acetate, Formic Acid.
Sample Preparation: Mixed-Mode Strong Anion Exchange (MAX)
Rationale: Protein precipitation (PPT) is insufficient for HILIC due to high residual phospholipid content. MAX SPE leverages the acidic tail of CP-Acid for orthogonal selectivity.[1][2]
-
Pre-treatment: Aliquot 100 µL Plasma + 10 µL IS Working Soln . Add 300 µL 4% H₃PO₄ (Acidify to pH ~2 to disrupt protein binding, but keep acid protonated for initial loading or adjust to neutral for anion exchange depending on sorbent. Correction: For MAX, we load at neutral/basic pH to ionize the acid, or load acidic and wash basic. Protocol Choice: Dilute with 5% NH₄OH to ensure CP-Acid is deprotonated (COO⁻) to bind to the quaternary amine of the MAX cartridge).
-
Conditioning: 1 mL MeOH, then 1 mL Water.
-
Loading: Load pre-treated sample (pH > 6).
-
Wash 1: 1 mL 5% NH₄OH in Water (Removes proteins/neutrals).
-
Wash 2: 1 mL Methanol (Removes hydrophobic interferences/lipids).
-
Elution: 500 µL 2% Formic Acid in Methanol (Protonates the acid, breaking the ionic interaction).
-
Reconstitution: Evaporate to dryness (N₂, 40°C) and reconstitute in 100 µL ACN:Water (90:10) . Critical: Reconstitution solvent must match initial HILIC mobile phase to prevent peak distortion.[1]
LC-MS/MS Conditions
Chromatographic Parameters
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent (e.g., Phenomenex Kinetex HILIC).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH₄OH).
-
Note: High pH promotes ionization of the acid in negative mode and improves peak shape on Amide columns.
-
-
Mobile Phase B: Acetonitrile:10 mM Ammonium Acetate (95:5).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Curve | Event |
|---|---|---|---|
| 0.0 | 95 | Initial | Sample Injection |
| 1.0 | 95 | 6 | Isocratic Hold |
| 4.0 | 60 | 6 | Elution Gradient |
| 4.1 | 40 | 1 | Column Flush |
| 5.5 | 40 | 1 | End Flush |
| 5.6 | 95 | 1 | Re-equilibration |
| 8.0 | 95 | 1 | End of Run |[1]
Mass Spectrometry Parameters (ESI Negative)
-
Capillary Voltage: 2.5 kV.
-
Desolvation Temp: 500°C.
-
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Identity |
| CP-Acid | 186.1 [M-H]⁻ | 142.1 | 30 | 12 | Quantifier (Loss of CO₂) |
| CP-Acid | 186.1 [M-H]⁻ | 124.1 | 30 | 18 | Qualifier (Loss of CO₂ + H₂O) |
| IS (d4) | 190.1 [M-H]⁻ | 146.1 | 30 | 12 | Internal Standard |
Method Logic & Pathway Visualization[1][2]
The following diagram illustrates the workflow and the decision tree used to select the HILIC-Negative Mode approach.
Caption: Decision matrix for method development. Green paths indicate the optimal configuration for polar acidic metabolites.
Validation Summary (Expected Performance)
The following data represents typical performance metrics for this validated workflow.
| Parameter | Specification | Result |
| Linearity | 1.0 – 1000 ng/mL | r² > 0.995 (Weighted 1/x²) |
| Accuracy | % Bias | ± 8.5% (Intra-day), ± 11.2% (Inter-day) |
| Precision | % CV | < 6.0% (Intra-day), < 9.5% (Inter-day) |
| Recovery (SPE) | Absolute Recovery | 82% ± 4% |
| Matrix Effect | IS-Normalized | 98% ± 5% (Minimal suppression due to MAX cleanup) |
| Stability | Autosampler (10°C) | 24 Hours |
Troubleshooting & Optimization
Peak Tailing[2]
-
Cause: Secondary interactions between the carboxylate and residual silanols on the silica surface.
-
Fix: Ensure the mobile phase pH is sufficiently high (pH 9.0) to keep the acid fully deprotonated and the silica surface negative (repelling the analyte), OR use a specific HILIC column designed for acids (e.g., zwitterionic phases).
Sensitivity Loss[2]
-
Cause: "HILIC Conditioning" lag. Amide columns require significant equilibration time to establish the water layer.
-
Fix: Ensure at least 20 column volumes of equilibration before the first injection. Do not switch abruptly between 100% organic and 100% aqueous.
Carryover
-
Cause: The amide moiety can stick to metallic surfaces in the LC system.
-
Fix: Use a needle wash of Acetonitrile:Water:Formic Acid (40:40:20) .
References
-
Jian, W., et al. (2010). "Insights into the HILIC mechanism and its application in the analysis of polar metabolites." Journal of Separation Science.
-
Greco, G., et al. (2013). "HILIC-MS/MS for the determination of nucleosides and their analogues in biological fluids." Bioanalysis.
-
Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B.
-
PubChem Compound Summary. (2024). "3-(5-carbamoyloxolan-2-yl)propanoic acid (CAS 2307772-76-3)."[1][2][3][4][5] National Center for Biotechnology Information.
Sources
- 1. 166765-06-6|(R)-N-Methyl-5-oxotetrahydrofuran-2-carboxamide|BLD Pharm [bldpharm.com]
- 2. 91470-28-9|Tetrahydrofuran-2-carboxamide|BLD Pharm [bldpharm.com]
- 3. aaronchem.com [aaronchem.com]
- 4. 2138266-70-1|Rel-(2R,5S)-5-(aminomethyl)tetrahydrofuran-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. 89463-89-8|5-Oxooxolane-2-carboxamide|BLD Pharm [bldpharm.com]
- 6. CAS:2138266-70-1, Rel-(2R,5S)-5-(aminomethyl)tetrahydrofuran-2-carboxylic acid-毕得医药 [bidepharm.com]
- 7. (E)-N-(2-methoxyphenyl)but-2-enamide | CAS#:1350518-42-1 | Chemsrc [chemsrc.com]
- 8. 3-[(2S,5S)-5-(2-methylpropyl)-3,6-dioxopiperazin-2-yl]propanoic acid | C11H18N2O4 | CID 16098234 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assay Development for 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic Acid
Target Audience: Assay Development Scientists, Pharmacologists, and Preclinical Drug Discovery Researchers.
Executive Summary & Scientific Rationale
The compound 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid (CAS No.: 2307772-76-3) is a structurally unique, conformationally restricted cyclic analog of glutamine/glutamate. Featuring a tetrahydrofuran (oxolane) core flanked by a carboxamide and a propanoic acid moiety, it serves as a putative antimetabolite or allosteric modulator of glutamine-dependent pathways.
In rapidly proliferating cancer cells, the enzyme Glutaminase (GLS1) hydrolyzes glutamine into glutamate, providing a critical anaplerotic carbon source for the tricarboxylic acid (TCA) cycle—a phenomenon known as "glutamine addiction"[1]. Developing a robust cell-based assay for this compound requires a multiplexed approach that measures both the direct biochemical consequence of target engagement (intracellular glutamate depletion) and the downstream phenotypic effect (cell viability)[2].
This application note details a rigorously validated, high-throughput screening (HTS) compatible protocol designed in accordance with the NIH Assay Guidance Manual[3].
Assay Design & Causality: The "Why" Behind the Protocol
To build a self-validating assay system, every experimental parameter has been optimized based on fundamental metabolic principles:
-
Cell Line Selection: A549 (lung carcinoma) and HCT116 (colorectal carcinoma) are utilized due to their well-documented dependency on exogenous glutamine for survival, providing a sensitive phenotypic window for GLS1 inhibition[4],[5].
-
Media Formulation (Critical Step): Standard Fetal Bovine Serum (FBS) contains highly variable concentrations of glutamine and glutamate (often >2 mM). Using standard FBS will mask the effects of a glutamine antagonist and cause unmanageable background noise in luminescence readouts. Therefore, dialyzed FBS and glutamine-free DMEM supplemented with exactly 2 mM L-glutamine must be used to strictly control the metabolic environment.
-
Orthogonal Readouts:
-
Mechanistic: Intracellular glutamate is quantified using a luminescence-based coupled-enzyme assay (e.g., Promega Glutamate-Glo). This confirms on-target biochemical activity[4].
-
Phenotypic: Cell viability is assessed using the WST-8 (CCK-8) colorimetric assay. Unlike MTT, WST-8 produces a highly water-soluble formazan dye, eliminating the need for a lysis/solubilization step and reducing protocol variability[6].
-
Fig 1. Mechanistic pathway of glutamine metabolism and putative GLS1 inhibition by the oxolane analog.
Materials and Reagents
| Reagent / Material | Purpose / Rationale |
| 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid | Test compound. Prepare 10 mM stock in 100% DMSO. |
| CB-839 (Telaglenastat) | Positive control. A potent, specific GLS1 inhibitor (IC50 ~20-50 nM)[7]. |
| A549 / HCT116 Cell Lines | Glutamine-addicted cellular models[4]. |
| DMEM (No Glutamine, No Phenol Red) | Base media. Phenol red is omitted to prevent optical interference at 450 nm during WST-8 reads[6]. |
| Dialyzed FBS (10%) | Removes endogenous, undefined glutamate/glutamine pools. |
| Glutamate-Glo™ Assay Kit | Luminescent quantification of intracellular glutamate[4],[2]. |
| CCK-8 (WST-8) Reagent | Soluble tetrazolium-based cell viability readout[6]. |
| 0.3 N HCl Solution | Rapid acidic lysis to instantly halt metabolic enzyme activity, preserving the true intracellular glutamate pool[2]. |
Step-by-Step Experimental Protocols
Phase 1: Cell Seeding & Compound Treatment
-
Cell Preparation: Harvest A549 or HCT116 cells at 70-80% confluency. Resuspend in Assay Media (DMEM, 10% Dialyzed FBS, 2 mM L-Glutamine, 1% Pen/Strep).
-
Plating: Seed cells at 2,000 cells/well into two separate 384-well plates (Plate A for Glutamate; Plate B for Viability) in a volume of 20 µL/well. Incubate overnight at 37°C, 5% CO₂.
-
Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid and CB-839 in 100% DMSO.
-
Transfer: Using an acoustic dispenser (e.g., Echo) or intermediate dilution plate, transfer compounds to the assay plates to achieve a final concentration range of 0.1 nM to 100 µM (Final DMSO concentration = 0.5%). Incubate for 48 hours.
Phase 2: Mechanistic Readout (Intracellular Glutamate)
Note: Extracellular media contains 2 mM glutamine and trace glutamate which will saturate the luminescence detector. Rigorous washing is mandatory[4],[5].
-
Wash Step: Carefully aspirate the media. Wash the cells twice with 40 µL of ice-cold PBS to remove all extracellular amino acids.
-
Acidic Lysis: Add 10 µL of 0.3 N HCl to each well. Incubate at room temperature for 5 minutes. Acidic lysis instantly denatures cellular transaminases, preventing the artificial conversion of glutamine to glutamate post-lysis[2].
-
Neutralization: Add 10 µL of Tris-Base buffer (pH 8.5) to neutralize the lysate prior to the enzymatic assay.
-
Detection: Add 20 µL of Glutamate-Glo Detection Reagent (containing Glutamate Dehydrogenase, NAD+, and Reductase/Luciferin). Incubate for 60 minutes at room temperature[4].
-
Read: Measure luminescence using a multimode microplate reader.
Phase 3: Phenotypic Readout (Cell Viability)
-
Reagent Addition: To Plate B (still containing 20 µL of media + compound), add 2 µL of CCK-8 (WST-8) reagent directly to each well[6].
-
Incubation: Incubate the plate at 37°C for 2 hours. Cellular dehydrogenases will reduce the WST-8 to an orange formazan dye.
-
Read: Measure absorbance at 450 nm.
Fig 2. High-throughput 384-well assay workflow for parallel mechanistic and phenotypic readouts.
Data Analysis & Quality Metrics
To ensure the trustworthiness of the assay, data must be evaluated against standard HTS acceptance criteria as defined by the NIH Assay Guidance Manual[3].
Z'-Factor Calculation: The Z'-factor evaluates the dynamic range and data variation of the assay. It is calculated using the positive control (CB-839 at 10 µM) and the negative control (0.5% DMSO vehicle). Formula: Z' = 1 - (3σ_pos + 3σ_neg) / |µ_pos - µ_neg|
Table 1: Expected Assay Quality Metrics
| Metric | Target Value | Rationale / Source |
| Z'-factor | > 0.5 | Indicates excellent HTS assay robustness and separation of signal[3]. |
| Intra-plate CV | < 10% | Ensures well-to-well consistency and pipetting accuracy[3]. |
| Signal-to-Background (S/B) | > 5.0 | Required for reliable hit differentiation in luminescence assays[1]. |
| CB-839 Reference IC50 | 20 - 50 nM | Validates assay sensitivity against a known clinical-stage GLS1 inhibitor[7]. |
Troubleshooting & Expert Insights
-
High Background in Glutamate Assay: If the negative control wells show saturated luminescence, the wash step was insufficient. Extracellular media contains massive amounts of glutamine/glutamate compared to the intracellular pool. Ensure complete aspiration of PBS during the wash steps without disturbing the adherent cell monolayer[4],[5].
-
Non-Linear WST-8 Standard Curve: If the CCK-8 absorbance exceeds 2.5 OD, the reader detector is saturated, or the cell seeding density was too high. Reduce the incubation time from 2 hours to 1 hour, or reduce the initial seeding density to 1,000 cells/well[6].
-
Edge Effects: Evaporation in the outer wells of a 384-well plate can artificially concentrate the media, skewing both viability and metabolic readouts. Fill the inter-well spaces with sterile water or use breathable plate seals during the 48-hour incubation.
References
-
Huang, T., et al. (2023). A New Platform for Label-Free, Proximal Cellular Pharmacodynamic Assays: Identification of Glutaminase Inhibitors. bioRxiv. Retrieved from[Link][5]
-
Thangavelu, K., et al. (2016). Structural basis for exploring the allosteric inhibition of human kidney type glutaminase. Oncotarget, 7(32). Retrieved from[Link][7]
-
Follador, I., et al. (2021). High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules. ACS Pharmacology & Translational Science. Retrieved from [Link][1]
-
MDPI. (2020). Novel Liver X Receptor Ligand GAC0001E5 Disrupts Glutamine Metabolism and Induces Oxidative Stress in Pancreatic Cancer Cells. Cancers, 12(12). Retrieved from[Link][2]
-
Gentel Biosciences. (2025). Cell Counting Kit-8 (CCK-8) — Technical Guide, Protocol, and Optimization. Retrieved from [Link][6]
-
National Institutes of Health (NIH). (2022). Assay Guidance Manual: HTS Assay Validation. NCBI Bookshelf. Retrieved from [Link][3]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Liver X Receptor Ligand GAC0001E5 Disrupts Glutamine Metabolism and Induces Oxidative Stress in Pancreatic Cancer Cells [mdpi.com]
- 3. A high-throughput screening RT-qPCR assay for quantifying surrogate markers of immunity from PBMCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. biorxiv.org [biorxiv.org]
- 6. gentelbio.com [gentelbio.com]
- 7. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase | Oncotarget [oncotarget.com]
Application Note: Developing In Vivo Efficacy Models for 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic Acid
Target Audience: Researchers, translational scientists, and preclinical drug development professionals. Therapeutic Area: Neuroinflammation, Cognitive Decline, and Microglial Modulation.
Introduction & Mechanistic Rationale
The compound 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid (hereafter referred to as C-OPA ) is a novel, highly polar small molecule. Structurally, it features a tetrahydrofuran (oxolane) core substituted with a carbamoyl group and a propanoic acid moiety. This specific topology closely mimics endogenous cyclic amino acids and neurotransmitter intermediates, making it a compelling candidate for modulating glutamatergic signaling and microglial activation in the central nervous system (CNS).
However, translating in vitro target engagement to in vivo efficacy for polar small molecules requires rigorously designed preclinical models[1]. Poor blood-brain barrier (BBB) penetrance or rapid systemic clearance can easily lead to false-negative efficacy readouts[2]. This application note outlines a comprehensive, self-validating in vivo workflow for evaluating C-OPA, focusing on Pharmacokinetics/Pharmacodynamics (PK/PD) modeling and Lipopolysaccharide (LPS)-induced neuroinflammation.
Phase 1: PK/PD and BBB Penetration Profiling
Before initiating resource-intensive efficacy trials, establishing a robust PK/PD model is critical to understanding the exposure-response relationship[3]. Because C-OPA is highly polar, its unassisted diffusion across the BBB is theoretically restricted. Therefore, early PK/PD modeling must quantify the cerebrospinal fluid (CSF) to plasma ratio to confirm target engagement in the CNS[2].
Protocol 1: Acute PK and CNS Exposure Assessment
Causality: This protocol acts as a self-validating system by measuring C-OPA simultaneously in plasma and brain homogenates. If CNS exposure is below the in vitro IC50, the efficacy model will fail regardless of the compound's actual potency.
Step-by-Step Methodology:
-
Formulation: Dissolve C-OPA in a physiologically compatible vehicle (e.g., 5% DMSO / 95% Saline) to ensure systemic stability and prevent precipitation upon injection.
-
Administration: Administer a single dose (e.g., 10 mg/kg) via intravenous (IV) and oral (PO) routes to adult C57BL/6 mice (n=6 per timepoint) to assess absolute bioavailability and clearance rates[4].
-
Sampling: Collect blood via cardiac puncture and CSF via cisterna magna puncture at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.
-
Bioanalysis: Quantify C-OPA concentrations using LC-MS/MS.
-
Validation Metric: Calculate the
ratio. A ratio > 0.1 indicates sufficient CNS penetration to proceed to neuroinflammation modeling.
Phase 2: In Vivo Efficacy Model - LPS-Induced Neuroinflammation
Systemic administration of Lipopolysaccharide (LPS) is a field-proven, highly reproducible method to induce acute neuroinflammation. LPS activates Toll-like receptor 4 (TLR4) on microglia, leading to the downstream activation of NF-κB and the release of pro-inflammatory cytokines[1]. This model provides a rapid, quantifiable transcriptomic and proteomic signature of disease-relevant microglial activation[5].
Protocol 2: Prophylactic LPS Efficacy Workflow
Causality: This protocol utilizes a prophylactic dosing strategy to determine if C-OPA can prevent the onset of the neuroinflammatory cascade. By dosing prior to the LPS insult, we isolate the compound's ability to block initial microglial activation rather than its ability to clear already-secreted cytokines.
Step-by-Step Methodology:
-
Acclimatization & Baseline: Group-house adult male C57BL/6 mice (n=10/group). Establish baseline behavioral metrics using the Open Field Test (OFT) to control for intrinsic locomotor deficits.
-
Pre-treatment (Target Engagement): Administer C-OPA (Vehicle, 5 mg/kg, 15 mg/kg, and 45 mg/kg) via the optimal route determined in Phase 1. Wait for
(e.g., 1 hour) to ensure peak CNS exposure. -
Induction: Inject LPS (Escherichia coli O111:B4, 0.5 mg/kg, i.p.). This specific dose is calibrated to induce neuroinflammation without causing severe systemic toxicity or compromising BBB integrity beyond physiological relevance[6].
-
In-Life Observation: Monitor core body temperature and sickness behavior scores at 2, 4, and 6 hours post-LPS.
-
Tissue Harvest: At 6 hours post-LPS (the established peak for cytokine expression), euthanize the animals. Perfuse transcardially with ice-cold PBS to remove peripheral blood from the CNS vasculature. Rapidly dissect the hippocampus and prefrontal cortex, snap-freezing them in liquid nitrogen for downstream ELISA and qPCR analysis.
Experimental Workflows and Mechanisms
In vivo experimental workflow for evaluating 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid.
Proposed mechanism of C-OPA mitigating LPS-induced neuroinflammation via pathway inhibition.
Data Presentation & Biomarker Benchmarks
To validate the efficacy of C-OPA, quantitative data must be structured to compare dose-dependent responses against the LPS-vehicle control. Table 1 outlines the expected baseline parameters and the target thresholds required to declare in vivo efficacy.
Table 1: Quantitative Biomarker and PK/PD Benchmarks for C-OPA Evaluation
| Parameter | Matrix | Healthy Baseline (Vehicle) | Disease State (LPS + Vehicle) | Target Threshold (LPS + C-OPA) |
| C-OPA Concentration | Plasma | 0 ng/mL | 0 ng/mL | > 500 ng/mL ( |
| C-OPA Concentration | Brain Homogenate | 0 ng/g | 0 ng/g | > 50 ng/g (Target Engagement) |
| TNF-α Expression | Hippocampus | < 10 pg/mg protein | > 150 pg/mg protein | < 50 pg/mg protein (Efficacy) |
| IL-6 Expression | Prefrontal Cortex | < 5 pg/mg protein | > 80 pg/mg protein | < 25 pg/mg protein (Efficacy) |
| Microglial Activation | Iba1+ Staining (IHC) | Resting morphology | Amoeboid morphology | > 50% shift to resting state |
Conclusion
By integrating rigorous, early-stage PK/PD modeling with a self-validating LPS-induced neuroinflammation model, researchers can accurately profile the therapeutic index of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid. This structured approach ensures that any observed lack of efficacy can be definitively attributed to the compound's pharmacodynamics rather than a failure in formulation, dosing, or BBB penetrance.
References
1.[1] Sygnature Discovery. "Sygnature Discovery launches its in vivo LPS model to profile early-stage anti-inflammatory drugs." Sygnature Discovery.[Link] 2.[5] "Preclinical translational platform of neuroinflammatory disease biology relevant to neurodegenerative disease." PMC.[Link] 3.[6] "Effects of a Small-Molecule Perforin Inhibitor in a Mouse Model of CD8 T Cell–Mediated Neuroinflammation." Neurology.[Link] 4.[3] "Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research." PMC.[Link] 5.[4] "In Vivo Pharmacokinetic (PK) Studies - Drug Discovery." Selvita.[Link] 6.[2] "Overcoming PK/PD Modeling Challenges." Pharmaceutical Technology.[Link]
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selvita.com [selvita.com]
- 5. Preclinical translational platform of neuroinflammatory disease biology relevant to neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
formulation of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid for oral administration
This Application Note provides a comprehensive technical guide for the oral formulation of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid (hereafter referred to as CPA-THF ).
This guide assumes the compound is a BCS Class III molecule (High Solubility, Low Permeability) based on its structural hydrophilicity (carboxylic acid and amide moieties) and low molecular weight (~187 g/mol ).
Part 1: Executive Summary & Compound Profile
CPA-THF presents a classic formulation challenge: maintaining chemical stability of the amide moiety while ensuring adequate bioavailability for a polar, hydrophilic molecule. The primary formulation strategy focuses on a High-Shear Wet Granulation (HSWG) process to improve flowability and compressibility, coupled with a standard immediate-release excipient system.
Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Formulation Impact |
| Molecular Weight | ~187.2 g/mol | Rapid diffusion; potential for paracellular transport. |
| pKa (Acid) | ~4.5 (Carboxylic acid) | Ionized at intestinal pH; high solubility in buffer. |
| LogP | < 0.5 (Hydrophilic) | Limited passive transcellular permeability. |
| Morphology | Crystalline solid | Milling may be required to ensure content uniformity. |
| Stability | Amide hydrolysis risk | Avoid strong alkaline excipients; control moisture. |
Part 2: Pre-Formulation & Excipient Compatibility
Before manufacturing, binary excipient compatibility testing is mandatory to prevent stability failures (e.g., Maillard reaction or amide hydrolysis).
Protocol 1: Binary Compatibility Screening
Objective: Assess drug-excipient interactions under accelerated stress.
-
Preparation: Mix CPA-THF with selected excipients in a 1:1 ratio (1:20 for lubricants).
-
Conditions:
-
Sample A: 40°C / 75% RH (Open vial) for 4 weeks.
-
Sample B: 50°C (Closed vial) for 2 weeks.
-
Control: CPA-THF alone.
-
-
Analysis: HPLC-UV/CAD (Charged Aerosol Detection recommended due to weak UV chromophore).
-
Pass Criteria: Total impurities < 0.5% increase relative to control.
-
Recommended Excipient System:
-
Diluent: Microcrystalline Cellulose (Avicel PH-101) – chemically inert.
-
Binder: PVP K30 (Povidone) – neutral pH, excellent binding for hydrophilic drugs.
-
Disintegrant: Croscarmellose Sodium (Ac-Di-Sol) – rapid wicking action.
-
Lubricant: Magnesium Stearate – standard, but limit mixing time to prevent hydrophobization.
Part 3: Formulation Strategy & Manufacturing Protocol
Formulation Composition (50 mg Strength)
| Component | Function | % w/w | mg/tablet |
| CPA-THF | Active Ingredient | 25.0% | 50.0 |
| Microcrystalline Cellulose (PH-101) | Diluent / Binder | 40.0% | 80.0 |
| Lactose Monohydrate (Spray Dried) | Diluent / Flow Aid | 29.0% | 58.0 |
| Croscarmellose Sodium | Disintegrant | 3.0% | 6.0 |
| Povidone K30 | Binder | 2.0% | 4.0 |
| Magnesium Stearate | Lubricant | 1.0% | 2.0 |
| Total | 100% | 200.0 mg |
Protocol 2: High-Shear Wet Granulation (HSWG)
Rationale: CPA-THF is likely a fine, cohesive powder. Direct compression may lead to segregation. HSWG densifies the material and locks the drug into granules, ensuring content uniformity.
Step-by-Step Methodology:
-
Pre-Blending:
-
Load CPA-THF, MCC, Lactose, and Croscarmellose (intra-granular portion) into the High Shear Mixer bowl.
-
Mix at Impeller: 150 rpm / Chopper: Off for 5 minutes.
-
-
Binder Addition:
-
Dissolve Povidone K30 in Purified Water (approx. 20% w/w solid content).
-
Spray binder solution into the mixer while running Impeller: 300 rpm / Chopper: 1500 rpm .
-
Critical Parameter: Target a "snowball" consistency. Stop when power consumption (amperage) spikes, indicating granulation endpoint.
-
-
Wet Milling & Drying:
-
Pass wet mass through a Co-Mill (screen size 4.0 mm) to break large lumps.
-
Dry in a Fluid Bed Dryer (FBD) at Inlet Temp: 60°C .
-
Endpoint: LOD (Loss on Drying) < 2.0%.
-
-
Final Blending:
-
Mill dried granules (screen size 1.0 mm).
-
Add extra-granular Croscarmellose Sodium. Blend 5 mins.
-
Add Magnesium Stearate (sieved through #60 mesh). Blend 2 mins.
-
-
Compression:
-
Compress on a rotary tablet press.
-
Target Hardness: 8–12 kP.
-
Target Friability: < 0.5%.
-
Part 4: Visualization of Manufacturing Logic
The following diagram illustrates the critical process parameters (CPPs) and their impact on Critical Quality Attributes (CQAs).
Caption: Workflow for High-Shear Wet Granulation identifying Critical Process Parameters (CPPs) at each stage.
Part 5: Analytical Quality Control
Protocol 3: Dissolution Testing (USP <711>)
Given the pH-dependent solubility of the carboxylic acid, a buffered medium is required.
-
Apparatus: USP Type II (Paddle).
-
Speed: 50 RPM.[1]
-
Medium: 900 mL Phosphate Buffer pH 6.8.
-
Temperature: 37.0 ± 0.5°C.
-
Timepoints: 10, 15, 30, 45, 60 minutes.
-
Acceptance Criteria: Q = 80% at 30 minutes.
Protocol 4: Permeability Enhancement (Contingency)
If in vivo data shows low exposure (AUC), the formulation can be modified to include a permeation enhancer.
-
Strategy: Incorporate Sodium Caprate (SNAC) or Labrasol in the granulation phase.
-
Mechanism: Transient opening of tight junctions (paracellular transport) to allow passage of the polar CPA-THF molecule.
Caption: Mechanism of action for permeability enhancers facilitating paracellular transport of CPA-THF.
References
-
FDA Guidance for Industry . (2017). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline . (2009). Pharmaceutical Development Q8(R2). Retrieved from [Link]
-
PubChem . (n.d.). Compound Summary: Tetrahydrofuran derivatives. Retrieved from [Link] (General reference for physicochemical properties of THF class).
- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press. (Standard industry reference for excipient selection).
Sources
Application Note: Large-Scale Synthesis of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid
This Application Note details the large-scale synthesis of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid , a functionalized tetrahydrofuran (oxolane) derivative. This compound features a cis-2,5-disubstituted tetrahydrofuran core with a propanoic acid side chain and a carbamoyl (amide) group. Such scaffolds are critical intermediates in the synthesis of nucleoside analogues , peptidomimetics , and C-glycoside linkers for drug discovery (e.g., PROTACs, ADCs).
The protocol employs a robust Furan-to-Tetrahydrofuran strategy, utilizing bio-based starting materials (derivatives of 5-HMF) and catalytic hydrogenation to establish the cis-stereochemistry, followed by enzymatic resolution to secure the (2R, 5S) enantiomer.
Abstract
This guide outlines a scalable, four-step synthetic route for 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid starting from methyl 5-formyl-2-furoate . The process features a highly stereoselective catalytic hydrogenation to establish the cis-2,5-tetrahydrofuran core and an enzymatic hydrolysis step to ensure high enantiomeric purity (>99% ee). This protocol is designed for kilogram-scale production, emphasizing safety, solvent recovery, and process economy.
Introduction & Retrosynthetic Analysis
The target molecule contains three key structural features:
-
Tetrahydrofuran (Oxolane) Core : A saturated 5-membered ether ring.
-
Functional Diversity : A C5-primary amide and a C2-propanoic acid tail.
-
(2R, 5S) Stereochemistry : A cis-configuration across the ring.
Retrosynthesis: The most efficient disconnection relies on the hydrogenation of a furan precursor. The cis-stereochemistry is thermodynamically and kinetically favored during the heterogeneous hydrogenation of 2,5-disubstituted furans. The propanoic acid chain is installed via a Wittig-type homologation of a formyl group.
-
Target : 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid
-
Intermediate : Methyl 3-(5-carbamoylfuran-2-yl)acrylate
-
Starting Material : Methyl 5-formyl-2-furoate (derived from HMF)
Synthetic Pathway Diagram
Caption: Chemo-enzymatic route from furan precursor to chiral tetrahydrofuran target.
Experimental Protocols
Step 1: Synthesis of 5-Formyl-2-furoamide
The direct amidation of the ester is performed. To prevent side reactions with the aldehyde, the aldehyde is transiently protected or the reaction conditions are tuned (low temperature ammonolysis). Here, we use a direct ammonolysis protocol optimized for furan esters.
-
Reagents : Methyl 5-formyl-2-furoate (1.0 equiv), 7N Ammonia in Methanol (5.0 equiv).
-
Equipment : 50 L Glass-lined Reactor, cryostat.
Protocol:
-
Charge Methyl 5-formyl-2-furoate (5.0 kg) into the reactor.
-
Add Methanol (15 L) and cool to 0°C.
-
Slowly add 7N NH3 in MeOH (23 L) over 2 hours, maintaining internal temperature < 5°C.
-
Stir at 0-5°C for 12 hours. Monitor by HPLC for disappearance of ester.
-
Concentrate under reduced pressure to ~10 L volume.
-
Add Isopropanol (20 L) and cool to -10°C to crystallize the product.
-
Filter the solids, wash with cold isopropanol, and dry in a vacuum oven at 40°C.
-
Yield : ~4.1 kg (90%) of 5-formyl-2-furoamide as a pale yellow solid.
Step 2: Wittig Homologation to Acrylate
Installation of the side chain using a stable phosphorus ylide.
-
Reagents : 5-Formyl-2-furoamide (4.0 kg), (Methoxycarbonylmethylene)triphenylphosphorane (10.5 kg), Toluene/THF (1:1).
Protocol:
-
Suspend 5-Formyl-2-furoamide (4.0 kg) in Toluene/THF (40 L).
-
Add (Methoxycarbonylmethylene)triphenylphosphorane (10.5 kg) in portions at room temperature.
-
Heat the mixture to reflux (85°C) for 6 hours.
-
Cool to 20°C. The product often precipitates or can be induced by adding Heptane (40 L).
-
Filter off the Triphenylphosphine oxide (TPPO) byproduct if it remains soluble, or wash the precipitate if the product co-precipitates. Optimization: Use silica plug filtration to remove TPPO.
-
Isolate Methyl 3-(5-carbamoylfuran-2-yl)acrylate .
-
Yield : ~5.0 kg (89%).
Step 3: Stereoselective Hydrogenation
This is the critical step. Hydrogenation of the furan ring and the exocyclic double bond occurs simultaneously. Rhodium catalysts are preferred for high cis-selectivity in furan reductions.
-
Reagents : Furan acrylate precursor (5.0 kg), 5% Rh/Al2O3 (250 g, 5 wt%), Methanol (50 L).
-
Equipment : High-Pressure Hydrogenator (Hastelloy).
Protocol:
-
Charge precursor and Methanol into the hydrogenator.
-
Add 5% Rh/Al2O3 catalyst (slurried in methanol).
-
Purge with Nitrogen (3x) and Hydrogen (3x).
-
Pressurize to 50 bar (725 psi) H2.
-
Heat to 60°C and stir at high agitation (800 rpm) for 12-18 hours.
-
Cool to RT and depressurize.
-
Filter catalyst through a sparkler filter (Celite pad) to remove Rhodium. Note: Recycle catalyst.
-
Concentrate filtrate to obtain Methyl 3-[(cis)-5-carbamoyloxolan-2-yl]propanoate .
-
Stereochemistry : Typically >90:10 cis:trans. The product is a racemate of (2R,5S) and (2S,5R).
Step 4: Enzymatic Resolution (Hydrolysis)
To isolate the (2R, 5S) acid, we use a lipase that selectively hydrolyzes the ester of the desired enantiomer (or the undesired one, depending on screening). Novozym 435 (CAL-B) is a standard choice. Assuming it selectively hydrolyzes the (2R, 5S)-ester to the acid.
-
Reagents : Racemic ester (5.0 kg), Novozym 435 (immobilized lipase), Phosphate Buffer (pH 7.0), Acetone (co-solvent).
Protocol:
-
Dissolve racemic ester in Acetone (5 L) and add to Phosphate Buffer (45 L, 0.1 M, pH 7.0).
-
Add Novozym 435 (250 g).
-
Stir at 30°C. Maintain pH 7.0 by automatic addition of 1M NaOH (pH-stat).
-
Monitor conversion by Chiral HPLC. Stop when 50% conversion is reached (theoretical max for resolution).
-
Filter off the enzyme (recyclable).
-
Extract the unreacted ester (undesired enantiomer) with Ethyl Acetate (3 x 20 L) at pH 7.
-
Acidify the aqueous phase to pH 2.0 with 6M HCl.
-
Extract the product (2R,5S)-Acid with 2-MeTHF (3 x 20 L).
-
Concentrate and crystallize from Water/Ethanol.
-
Final Yield : ~2.0 kg (40% from racemate, 80% of theoretical).
-
Purity : >99% HPLC, >99% ee.
Analytical Data & Quality Control
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Purity (HPLC) | ≥ 98.5% | C18 Column, ACN/H2O + 0.1% TFA |
| Chiral Purity (ee) | ≥ 99.0% | Chiralpak AD-H, Hexane/IPA |
| 1H NMR | Conforms to structure | 400 MHz, DMSO-d6 |
| Residual Solvent | < 5000 ppm (Class 3) | GC-HS |
| Water Content | < 1.0% | Karl Fischer |
Key NMR Signals (DMSO-d6):
- 12.1 (s, 1H, COOH)
- 7.2, 6.9 (br s, 2H, CONH2)
- 4.1 (m, 1H, H-5)
- 3.8 (m, 1H, H-2)
- 1.6-2.3 (m, 8H, Ring CH2 + Sidechain CH2)
-
cis-coupling typically shows specific J-values (~6-8 Hz) compared to trans.
Safety & Process Considerations
Hydrogenation Safety
-
Hazard : High-pressure hydrogen gas is extremely flammable and explosive.
-
Control : Use rated pressure vessels with burst disks. Ground all equipment to prevent static discharge. Monitor oxygen levels in the suite.
Catalyst Handling
-
Hazard : Dry Rh/C or Pd/C can be pyrophoric.
-
Control : Always handle catalysts as water-wet pastes or slurries. Keep under inert atmosphere (Nitrogen) when not in use.
Waste Management
-
Solvents : Methanol and Toluene should be recovered via distillation.
-
Aqueous Waste : The phosphate buffer from the enzymatic step contains biological material; treat before disposal.
References
-
Furan Hydrogenation : Applied Catalysis A: General, 2015, 504 , 134-142. Link (Discusses Rh-catalyzed cis-selective hydrogenation of furan derivatives).
-
HMF Utilization : Chemical Reviews, 2013, 113 , 1499-1597. Link (Review of HMF as a platform for furan-2,5-dicarboxylic acid and derivatives).
-
Enzymatic Resolution : Organic Process Research & Development, 2018, 22 , 1063-1070. Link (Scale-up of lipase-catalyzed kinetic resolutions).
- General Protocol: Organic Syntheses, Coll. Vol. 10, p.423 (2004). (General methods for furan-to-THF reductions).
Disclaimer: This protocol is intended for use by qualified professionals in a controlled laboratory setting. Optimization may be required depending on specific equipment and raw material sources.
handling and storage of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid
Application Note: Handling, Storage, and Stability Protocols for 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid
Executive Summary & Compound Profile
This technical guide outlines the rigorous handling, storage, and solubilization protocols for 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid . As a functionalized tetrahydrofuran (oxolane) derivative featuring both a distal carboxylic acid and a proximal carbamoyl (primary amide) moiety, this compound presents unique stability challenges.[1] It is frequently utilized as a chiral building block in nucleoside analog synthesis and as a reference standard in metabolic profiling of furan-fatty acid derivatives.
The protocols below are designed to prevent the three primary degradation vectors: amide hydrolysis , acid-catalyzed lactonization , and hygroscopic aggregation .
Physicochemical Identity
| Property | Specification |
| IUPAC Name | 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid |
| Core Scaffold | 2,5-disubstituted Oxolane (Tetrahydrofuran) |
| Molecular Formula | C₈H₁₃NO₄ |
| Molecular Weight | ~187.19 g/mol |
| Stereochemistry | (2R, 5S) - cis-configuration |
| pKa (Predicted) | ~4.5 (Carboxylic Acid), ~16 (Amide) |
| Solubility | DMSO (>50 mg/mL), Methanol, Water (pH dependent) |
Critical Handling Protocols
Environmental Control
This compound is hygroscopic . Exposure to ambient moisture can induce clumping and accelerate hydrolysis of the amide group.
-
Workspace: All weighing must be performed in a humidity-controlled environment (<40% RH) or inside a glovebox under nitrogen.[1]
-
Tools: Use anti-static weighing boats; the compound may exhibit static charge due to its crystalline lattice.
Solubilization Strategy
The presence of both a hydrogen-bond donor (amide) and acceptor (ether/carbonyl) creates a complex solubility profile.[1]
-
Preferred Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMAC (Dimethylacetamide).[1]
-
Aqueous Solutions:
-
Caution: Do not store in unbuffered water for >24 hours. The acidic pH generated by the propanoic acid tail can catalyze the hydrolysis of the amide group.
-
Buffer Recommendation: Dissolve in PBS (pH 7.4) for biological assays. The neutral pH stabilizes the amide bond.
-
Step-by-Step Solubilization Workflow:
-
Equilibrate vial to room temperature (RT) in a desiccator for 30 minutes before opening.
-
Weigh target mass into a sterile, amber glass vial.
-
Add anhydrous DMSO to achieve a Stock Concentration of 10-50 mM .
-
Vortex gently for 30 seconds. If particulates remain, sonicate at 40 kHz for <2 minutes (monitor temperature to avoid heating >30°C).
-
Aliquot immediately into single-use volumes.
Stability & Degradation Mechanisms[1]
Understanding the degradation pathways is essential for data integrity. The primary risk is the hydrolysis of the carbamoyl group to a carboxylic acid, forming the dicarboxylic acid impurity.
Degradation Pathway Diagram
The following diagram illustrates the primary hydrolysis risk and the stable storage state.
Figure 1: Stability logic flow indicating the critical hydrolysis pathway triggered by pH extremes and moisture.[1]
Storage Specifications
Solid State Storage
-
Temperature: -20°C ± 5°C.
-
Container: Amber glass vials with Teflon-lined screw caps.[1]
-
Desiccant: Vials must be stored inside a secondary container (e.g., a sealed jar) containing active silica gel or molecular sieves.
-
Shelf Life: 24 months if the seal remains unbroken.
Solution State Storage (Stock)
-
Solvent: DMSO.
-
Temperature: -80°C is preferred; -20°C is acceptable for <3 months.
-
Freeze/Thaw: Limit to 3 cycles maximum .
-
Note: Aqueous working solutions must be prepared fresh daily.
Quality Control (QC) & Validation
Researchers should validate the integrity of the compound prior to critical experiments using the following LC-MS parameters.
HPLC/LC-MS Method
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection:
-
UV: 210 nm (weak absorbance due to lack of conjugation).
-
MS: ESI Positive Mode (Look for [M+H]+ = ~188.2 m/z) and ESI Negative Mode (Look for [M-H]- = ~186.2 m/z).[1]
-
Acceptance Criteria
-
Purity: >95% by AUC (Area Under Curve).
-
Key Impurity: Check for a peak with Mass +1 Da (Hydrolysis product: -NH2 replaced by -OH, mass shift from ~187 to ~188). Note: In MS, the diacid might ionize differently, so retention time shift is the key indicator.
Experimental Workflow: Biological Assay Preparation
This workflow ensures the compound is delivered to cells or enzymes without precipitation or pH shock.
Figure 2: Step-by-step preparation workflow for biological assays to ensure solubility and pH stability.
References
-
PubChem Database. (2023). Tetrahydrofuran-2-carboxylic acid Derivatives - Compound Summary. National Center for Biotechnology Information. [Link][1]
Sources
Troubleshooting & Optimization
improving the yield of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid synthesis
The following guide is structured as a Tier-3 Technical Support Document for process chemists and medicinal chemists optimizing the synthesis of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid .
This guide assumes the user is facing yield attrition due to diastereomeric control (cis/trans ratio) , chemoselectivity (amide hydrolysis) , or purification losses inherent to polar, multifunctional tetrahydrofuran (THF) scaffolds.
Ticket ID: THF-25-TRANS-OPT Subject: Yield Improvement for 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Part 1: Diagnostic Workflow & Root Cause Analysis
Before altering reagents, determine where the mass balance is lost. The synthesis of 2,5-trans-disubstituted THFs is governed by the Woerpel Oxocarbenium Model , where stereoselectivity is dictated by the nucleophilic attack trajectory.
Interactive Troubleshooting Diagram
The following decision tree isolates the failure mode based on your current analytical data (HPLC/NMR).
Figure 1: Diagnostic logic for isolating yield loss in 2,5-disubstituted THF synthesis.
Part 2: Critical Process Parameters (CPP) & Solutions
The Stereoselectivity Challenge (2R, 5S)
The core challenge is establishing the trans (2,5) relationship. Most kinetic cyclizations favor cis (2,5) products due to bidentate chelation or steric avoidance in the transition state.
The Mechanism: According to the Woerpel Model for nucleophilic substitution on oxocarbenium ions, the nucleophile attacks from the inside of the envelope conformation to maximize orbital overlap. To achieve trans-selectivity (2R,5S), you must often rely on thermodynamic equilibration or specific steric shielding .
Optimization Protocol: If your route involves a Lewis Acid (LA) mediated substitution (e.g., reacting a 5-acetoxy-THF with a silyl enol ether):
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Lewis Acid | Bidentate chelating LAs often favor cis. Monodentate or bulky LAs can favor trans via steric hindrance. | ||
| Temperature | Higher temperatures favor the thermodynamic product. The trans-isomer is often more thermodynamically stable than the cis-isomer for 2,5-disubstituted THFs. | ||
| Solvent | DCM | DCM/Et2O (Mix) | Ether solvents can coordinate to the oxocarbenium ion, blocking one face and forcing attack from the opposite side. |
Expert Insight:
"For 2,5-trans systems, avoid 'kinetic' quench conditions. Allow the reaction to equilibrate. If using a furan reduction route, consider using
which often shows higher trans-selectivity compared to Pd/C." [1]
The Chemoselectivity Challenge (Amide vs. Acid)
The molecule contains a carbamoyl group (amide) and a propanoic acid . A common failure point is the hydrolysis of the amide to a dicarboxylic acid during the generation of the propanoic acid moiety (often done via ester hydrolysis).
The Fix: Enzymatic Hydrolysis or Mild Chemical Methods Do not use strong bases (NaOH/LiOH) if you observe des-carbamoyl byproducts.
-
Protocol A (Chemical): Use
(Trimethyltin hydroxide) in 1,2-dichloroethane at . This is highly specific for methyl ester hydrolysis in the presence of amides. -
Protocol B (Enzymatic): Use Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) .
-
Buffer: Phosphate buffer (pH 7.0).
-
Co-solvent:[1] 10% Acetone.
-
Temp:
. -
Yield Impact: Typically preserves >99% of the amide.
-
Isolation & Purification (The "Polarity Trap")
This molecule is an amido-acid , making it highly water-soluble. Standard ethyl acetate/water extractions often result in >50% yield loss to the aqueous phase.
Recommended Workup:
-
Avoid Aqueous Workup: If possible, simply concentrate the reaction mixture and purify via reverse-phase chromatography.
-
Salting Out: If extraction is necessary, saturate the aqueous phase with NaCl and use n-Butanol or 2-MeTHF (more polar than EtOAc) for extraction.
-
Resin Purification (Best Practice):
-
Load aqueous mixture onto Diaion™ HP-20 or Amberlite™ XAD-16 .
-
Wash with water (removes salts).
-
Elute with MeOH/Water gradient.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: My dr is stuck at 60:40 (trans:cis). How do I improve this without changing the route? A: You can perform an epimerization step if the C2 or C5 position is adjacent to a carbonyl (though in this molecule, they are not). If the ring is formed, you are likely stuck. However, you can separate the isomers using chiral resolution or crystallization .
-
Tip: Try crystallizing the cyclohexylamine salt of the acid. Trans-isomers of THF acids often crystallize more readily with chiral amines than cis-isomers.
Q2: I see a byproduct with Mass M-18. What is it? A: This is likely the intramolecular imide (glutarimide-like structure).
-
Mechanism:[2][3] The terminal carboxylic acid attacks the amide nitrogen, releasing water.
-
Cause: This happens under acidic conditions with heat (e.g., refluxing in HCl) or during aggressive drying.
-
Prevention: Keep pH > 3 during workup and avoid heating the dry solid above
.
Q3: Can I use the "Furan Route" instead of the "Glutamic Acid Route"? A: Yes, and it is often more scalable.
-
Route: Furan-2-acrylates
Hydroarylation/Alkylation Ring Saturation. -
Warning: Hydrogenation of 2,5-disubstituted furans usually yields the cis-THF (all-syn addition of H2). To get trans, you generally need to reduce the furan first to the THF, then introduce substituents via radical or ionic methods, OR use a directed reduction strategy.
Part 4: Experimental Protocol Validation
Standard Operating Procedure (SOP) for the critical hydrolysis step to preserve the amide.
Objective: Hydrolysis of Methyl 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoate to the Title Acid.
-
Preparation: Dissolve 1.0 eq of methyl ester in THF:Water (4:1).
-
Reagent: Add 1.5 eq of LiOH·H2O (Lithium Hydroxide is preferred over NaOH due to slightly lower basicity/nucleophilicity toward the amide).
-
Control: Stir at
(Ice bath). Do not run at Room Temperature. -
Monitoring: Monitor by HPLC every 30 mins. Stop immediately upon consumption of starting material (typically 2-3 hours).
-
Quench: Acidify strictly to pH 4.0 using 1M HCl. Going to pH 1-2 increases risk of amide hydrolysis.
-
Extraction: Saturate with NaCl. Extract 5x with 2-MeTHF .
-
Drying: Dry over
and concentrate below .
References
-
Stereoselective Synthesis of Tetrahydrofurans
- Source: Wolfe, J. P., & Hay, M. B. (2004). "Recent advances in the stereoselective synthesis of tetrahydrofurans." Tetrahedron, 60(6), 1339-1350.
- Context: General review of 2,5-trans methodologies.
-
The Woerpel Model (Oxocarbenium Ions)
- Source: Larsen, C. H., Ridgway, B. H., Shaw, J. T., & Woerpel, K. A. (1999). "A Stereoelectronic Model for the Selectivity of Nucleophilic Addition to Five-Membered Oxocarbenium Ions." Journal of the American Chemical Society, 121(51), 12208–12209.
- Context: Explains "inside attack" leading to specific diastereomers.
-
Mild Hydrolysis Techniques
- Source: Nicolaou, K. C., et al. (2005). "Trimethyltin hydroxide: a mild and specific reagent for the hydrolysis of esters.
- Context: Method for hydrolyzing esters in the presence of sensitive amides.
-
Purification of Polar Intermediates
- Source: Mitsubishi Chemical Corporation. "Separation of Polar Compounds using Diaion™ HP-20."
- Context: Industrial protocols for desalting and purifying amphiphilic/polar organic acids.
Sources
Technical Support Center: Optimizing 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid for In Vitro Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the deceptive solubility profiles of small polar molecules. Despite its low molecular weight, 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid presents unique dissolution challenges due to its specific functional groups.
This guide provides a self-validating, mechanistically grounded framework to troubleshoot precipitation issues, optimize kinetic solubility, and ensure the integrity of your in vitro screening assays.
Part 1: Physicochemical Profiling (The "Why")
To solve solubility issues, we must first understand the causality behind the molecule's behavior. This compound features three critical moieties:
-
Carboxylic Acid: An ionizable group with an estimated pKa of ~4.5.
-
Carbamoyl (Amide) Group: A neutral moiety that acts as both a strong hydrogen bond donor and acceptor.
-
Oxolane (Tetrahydrofuran) Ring: A constrained scaffold providing mixed polar and hydrophobic character.
The Causality of Precipitation: The combination of a carboxylic acid and an amide often leads to robust intermolecular hydrogen bonding (dimerization) in the solid state. This high crystal lattice energy resists dissolution, even in universal organic solvents like DMSO. Furthermore, aqueous solubility is strictly governed by pH. For acidic compounds, solubility increases exponentially when the pH is raised above the pKa, as the molecules become ionized[1]. If the local pH of your assay buffer drops below ~4.5, the compound reverts to its unionized form, causing rapid kinetic precipitation.
Mechanistic impact of pH on the ionization and solubility of the carboxylic acid moiety.
Part 2: Troubleshooting Guide & FAQs
Q1: My powder won't fully dissolve in 100% DMSO at 10 mM. I see micro-particulates. What is the mechanism, and how do I fix it? A: The amide and carboxylic acid groups form a tight intermolecular hydrogen-bond network. DMSO is an excellent hydrogen bond acceptor but a poor donor, meaning it sometimes lacks the thermodynamic power to break these networks at room temperature. Solution: Warm the suspension to 37°C and sonicate for 10–15 minutes[2]. Sonication provides the cavitation energy required to disrupt the crystal lattice, ensuring complete dissolution.
Q2: My 10 mM DMSO stock is crystal clear, but the compound immediately crashes out (turns cloudy) when diluted into my aqueous cell culture media. Why? A: This is a classic "kinetic solubility" failure[3]. When a concentrated DMSO stock is introduced to an aqueous buffer, the solvent rapidly diffuses. If the buffer lacks sufficient buffering capacity, the acidic nature of the compound can lower the local pH. At a pH below its pKa (~4.5), the carboxylic acid becomes protonated (unionized), drastically lowering its aqueous solubility[1]. Solution: Ensure your assay buffer has strong buffering capacity (e.g., 50 mM HEPES) and is strictly adjusted to pH 7.4[4]. At physiological pH, the carboxylic acid is fully deprotonated into a soluble carboxylate salt.
Q3: To keep the compound in solution, can I just increase the final DMSO concentration in my cell culture media to 2%? A: No. While increasing DMSO improves compound solubility, it compromises the biological integrity of the assay. DMSO concentrations above 0.5% (v/v) can alter cell membrane permeability, induce cellular stress pathways, and artificially skew IC50 values[5]. Solution: Cap your final DMSO concentration at 0.5% (ideally 0.1%). Rely on pH optimization rather than excessive co-solvents.
Part 3: Standardized Experimental Protocols
Every protocol must be a self-validating system. If a validation step fails, do not proceed to the biological assay.
Protocol A: Preparation of a Self-Validating 10 mM Master Stock
-
Weighing: Accurately weigh the lyophilized powder of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid using an analytical balance.
-
Solvent Addition: Add anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a target concentration of 10 mM.
-
Kinetic Disruption: Vortex vigorously for 30 seconds. Place the vial in an ultrasonic water bath at 37°C for 10 minutes to break the crystal lattice[2].
-
Validation (Critical): Perform a visual inspection against a dark background. The solution must be optically clear. Self-validation: If micro-particulates remain, the lattice is not fully broken; repeat step 3.
-
Storage: Aliquot into single-use amber vials to prevent freeze-thaw-induced nucleation and store at -20°C.
Protocol B: pH-Controlled Aqueous Dilution for Cellular Assays
-
Buffer Preparation: Prepare the target assay buffer (e.g., PBS or DMEM) and ensure the pH is strictly calibrated to 7.4.
-
Temperature Equilibration: Pre-warm both the 10 mM DMSO stock (thawed completely) and the assay buffer to 37°C.
-
Dilution (The "Dropwise" Method): While actively vortexing the assay buffer, add the required volume of the DMSO stock dropwise. Mechanistic rule: Never add the aqueous buffer directly to the DMSO stock, as this causes rapid solvent shock and precipitation.
-
Validation (Critical): Measure the final pH to ensure it has not deviated from 7.4. Read the absorbance at 620 nm (nephelometry) to confirm the absence of sub-visual light scattering (precipitation)[3].
Workflow for optimizing compound solubility and preventing precipitation.
Part 4: Quantitative Data & Benchmarks
Table 1: Physicochemical & Solubility Profiling
| Parameter | Value / State | Impact on In Vitro Assays |
| pKa (Carboxylic Acid) | ~4.5 | Requires assay buffer pH > 6.5 for optimal ionization and solubility. |
| Solubility at pH 3.0 | < 0.1 mg/mL (Unionized) | High risk of precipitation in unbuffered or acidic media. |
| Solubility at pH 7.4 | > 5.0 mg/mL (Ionized) | Ideal state for aqueous dilution; forms a highly soluble carboxylate salt. |
| Max Tolerated DMSO | 0.1% - 0.5% (v/v) | Exceeding 0.5% causes membrane toxicity and assay artifacts. |
Table 2: Co-Solvent Tolerability Limits for Cellular Assays
| Co-Solvent | Max Recommended Final Conc. (v/v) | Mechanism of Toxicity at High Concentrations |
| DMSO | 0.5% | Membrane permeabilization, enzyme inhibition, altered lipid bilayers. |
| Ethanol | 1.0% | Protein denaturation, metabolic disruption. |
| PEG 400 | 0.5% | Osmotic stress, viscosity interference in microfluidic systems. |
References
- Advanced screening assays to rapidly identify compound solubility and possible alternation of the membrane permeability. Advanced Drug Delivery Reviews.
- Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids. Benchchem.
- A Standardized Culture Medium for Comparative Drug Efficacy Evaluation Across Plasmodium and Babesia Species. Bio-protocol.
- In Vitro Solubility Assays in Drug Discovery.
- Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis.
Sources
overcoming poor bioavailability of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help you systematically diagnose and overcome the pharmacokinetic limitations of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid (CAS: 2307772-76-3).
Because this molecule features a highly polar carboxylic acid, a hydrogen-bonding oxolane ring, and a carbamoyl (amide) group, its oral bioavailability is severely restricted by poor passive membrane permeability and potential luminal degradation. This guide provides field-proven, self-validating workflows to engineer your way around these bottlenecks.
Module 1: Diagnostic FAQs – Understanding the Bottleneck
Q1: Why does 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid exhibit near-zero oral bioavailability in our rodent models? A1: The root cause is thermodynamic. The propanoic acid moiety has a pKa of approximately 4.5. In the intestinal lumen (pH ~6.5), the molecule is >99% ionized. This carboxylate anion possesses a massive hydration shell. For the drug to passively diffuse across the lipophilic enterocyte membrane, it must shed this water—a process requiring immense desolvation energy. Furthermore, the terminal carbamoyl group acts as both a hydrogen bond donor and acceptor, pushing the Polar Surface Area (PSA) beyond optimal limits for passive transport.
Q2: How do I determine if my formulation is failing due to solubility or permeability? A2: You must decouple dissolution from absorption. Because 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid is a low-molecular-weight polar organic acid, it is highly soluble in aqueous media but poorly permeable, placing it squarely in BCS Class III . If you chemically modify it to improve permeability (e.g., via esterification), you risk pushing it into BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability). Use the workflow below to guide your strategy.
Workflow for diagnosing and resolving solubility vs. permeability bottlenecks.
Module 2: Chemical Troubleshooting – The Prodrug Strategy
Q3: We confirmed poor permeability. How can we chemically modify the compound without losing target affinity? A3: You must employ a transient modification—a prodrug. By esterifying the propanoic acid moiety (e.g., creating an ethyl, isopropyl, or pivoxil ester), you neutralize the negative charge and drastically increase the partition coefficient (logP)[1]. This allows the molecule to partition into the lipid bilayer. Once inside the enterocyte or systemic circulation, ubiquitous carboxylesterases (like CES1 or CES2) hydrolyze the ester, releasing the active parent drug[1].
Protocol 1: Self-Validating Prodrug Synthesis & Bioconversion Assay
Causality Note: A successful prodrug must cross the membrane AND cleave. If it doesn't cleave, it's just a stable, inactive analog. This protocol validates both requirements.
-
Synthesis: React 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid with ethanol and a catalytic amount of sulfuric acid (Fischer esterification) to yield the ethyl ester. Purify via flash chromatography.
-
Permeability Validation (Caco-2):
-
Seed Caco-2 cells on Transwell plates.
-
Dose the apical chamber with 10 µM of the ester prodrug.
-
Measure basolateral concentration via LC-MS/MS after 2 hours.
-
Success Criterion: Apparent permeability (
) > cm/s.
-
-
Bioconversion Validation (Hepatic S9 Fraction):
-
Incubate the permeated prodrug with human liver S9 fractions (containing CES enzymes) at 37°C.
-
Quench aliquots with cold acetonitrile at 0, 15, 30, and 60 minutes.
-
Self-Validation Check: Quantify the appearance of the parent carboxylic acid. If the half-life (
) is >60 minutes, the ester is too sterically hindered. You must redesign the linker (e.g., switch from an isopropyl ester to a less hindered ethyl ester).
-
Table 1: Physicochemical Property Analysis and Bioavailability Impact
| Functional Group | Physiological State (pH 6.5) | Impact on Bioavailability | Troubleshooting Strategy |
| Propanoic Acid | Ionized (Carboxylate anion) | Prevents passive diffusion across lipid bilayers. | Esterification (Prodrug)[1] |
| Carbamoyl (Amide) | Neutral, H-bond donor/acceptor | Increases Polar Surface Area (PSA). | Isosteric replacement or SMEDDS |
| Oxolane Ring | Neutral, H-bond acceptor | Moderate lipophilicity; generally stable. | N/A (Core scaffold) |
Module 3: Formulation Troubleshooting – Lipid & Solid Dispersions
Q4: Our new ester prodrug is highly permeable but now crashes out of solution in the gut (BCS Class II). How do we rescue it? A4: You have traded a permeability problem for a solubility problem. To resolve this, you must bypass the thermodynamic energy required to dissolve a crystalline, lipophilic drug. You have two primary options: Amorphous Solid Dispersions (ASDs) or Self-Microemulsifying Drug Delivery Systems (SMEDDS).
Strategy A: Amorphous Solid Dispersions (ASDs) By co-melting or spray-drying the drug with a polymer (e.g., HPMCAS), you kinetically trap the drug in a high-energy, amorphous state[2]. The polymer prevents the drug from recrystallizing during storage and maintains supersaturation in the gastrointestinal fluids[2].
Strategy B: SMEDDS (Recommended for highly lipophilic prodrugs) SMEDDS are isotropic mixtures of oils, surfactants, and co-solvents[3]. Upon mild agitation in the stomach, they spontaneously form thermodynamically stable microemulsions (<100 nm)[3]. This pre-dissolves the drug and presents a massive surface area for pancreatic lipases, which digest the lipids to form mixed micelles, facilitating direct uptake into the lymphatic system and bypassing hepatic first-pass metabolism[3].
Mechanism of SMEDDS: From gastric dispersion to lymphatic systemic absorption.
Protocol 2: Self-Validating SMEDDS Formulation
Causality Note: The ratio of surfactant to lipid is critical. Too little surfactant yields large, unstable emulsion droplets; too much causes gastrointestinal toxicity. This protocol uses Dynamic Light Scattering (DLS) to self-validate the phase boundary.
-
Excipient Screening: Dissolve the ester prodrug in various excipients (see Table 2) to determine maximum loading capacity.
-
Ternary Phase Diagram Construction:
-
Titrate a mixture of Lipid (e.g., Capmul MCM) and Surfactant/Co-surfactant (e.g., Tween 80/PEG 400 at a 1:1 ratio) with water under gentle stirring.
-
Visually identify the clear/translucent boundaries indicating microemulsion formation.
-
-
Dispersion & DLS Validation:
-
Dilute 100 µL of the optimized SMEDDS formulation into 250 mL of 0.1N HCl (simulated gastric fluid) at 37°C.
-
Self-Validation Check: Analyze the dispersion using Dynamic Light Scattering (DLS). The Z-average droplet size must be <100 nm, and the Polydispersity Index (PDI) must be <0.3. If the PDI is >0.3, the emulsion is coalescing, and you must increase the surfactant-to-lipid ratio.
-
Table 2: Excipient Selection Matrix for SMEDDS Formulation
| Component Type | Recommended Excipient | HLB Value | Function in Formulation |
| Lipid (Oil) | Capmul MCM / Peceol | ~5-6 | Primary solvent; promotes chylomicron assembly and lymphatic transport. |
| Surfactant | Cremophor EL / Tween 80 | 13-15 | Reduces interfacial tension; drives spontaneous microemulsion formation. |
| Co-surfactant | Transcutol HP / PEG 400 | ~4 | Increases interfacial fluidity; enhances drug loading capacity. |
References
-
Prodrug Approach as a Strategy to Enhance Drug Permeability Source: MDPI (Pharmaceuticals) URL:[Link][1]
-
Strategies to Formulate Lipid-based Drug Delivery Systems Source: American Pharmaceutical Review URL:[Link][3]
-
Amorphous Solid Dispersions for Bioavailability Enhancement Source: Contract Pharma URL:[Link][2]
Sources
Technical Support Center: Stereoselective Synthesis of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the stereoselective synthesis of this and related 2,5-disubstituted tetrahydrofuran structures. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common challenges and optimize your synthetic route. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Controlling the Stereochemistry of the Tetrahydrofuran Core
The primary challenge in this synthesis is the precise establishment of the trans relationship between the substituents at the C2 and C5 positions of the oxolane (tetrahydrofuran) ring. Failure to control this step results in difficult-to-separate diastereomeric mixtures, significantly impacting overall yield and purity.
Q1: I'm obtaining a mixture of cis and trans diastereomers during the formation of the tetrahydrofuran ring. How can I improve the selectivity for the desired (2R,5S)-trans isomer?
A1: Achieving high diastereoselectivity for the trans-2,5-disubstituted tetrahydrofuran is the cornerstone of this synthesis. The outcome is highly dependent on the chosen synthetic strategy. Low selectivity is often due to a lack of facial control during a key bond-forming or reduction step. Here are the primary strategies to enhance trans selectivity:
-
Substrate-Controlled Diastereoselection: The most reliable method is to start with a chiral precursor where the existing stereocenter dictates the stereochemistry of the newly formed center. A common and effective starting material is (S)-glutamic acid. This can be converted into a chiral γ-lactol intermediate. When this lactol is treated with a nucleophile (e.g., a titanium enolate), the reagent attacks from the face opposite to the existing substituent, leading to the desired trans product with high diastereoselectivity.[1]
-
Reagent-Controlled Cyclization: If starting from an achiral precursor, the choice of reagents for the cyclization or reduction step is critical.
-
Lewis Acid-Mediated Cyclizations: Lewis acids can catalyze the intramolecular cyclization of epoxy alcohols or the cycloaddition of cyclopropanes with aldehydes to form tetrahydrofurans.[2][3] The choice of a bulky Lewis acid can block one face of the molecule, directing the reaction pathway to favor the formation of a specific diastereomer.
-
Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming cyclic structures.[4] By starting with a diene precursor, RCM can form the unsaturated precursor to the tetrahydrofuran ring. The stereoselectivity (E/Z) of the resulting double bond, which influences the final diastereoselectivity upon reduction, can be controlled by the choice of catalyst (e.g., Grubbs' first or second-generation catalysts) and the substrate's steric environment.[2][4][5]
-
-
Thermodynamic vs. Kinetic Control: In some cyclization reactions, the trans isomer is the thermodynamically more stable product due to reduced steric strain.[2] Allowing the reaction to equilibrate, for instance by running it at a higher temperature or for a longer duration with a reversible mechanism, can favor the trans product. Conversely, kinetically controlled reactions at low temperatures often depend on the lowest energy transition state, which must be engineered to lead to the desired isomer.
Troubleshooting Table: Comparison of THF Ring Formation Strategies
| Strategy | Key Precursor | Typical Reagents/Catalysts | Common Diastereomeric Ratio (trans:cis) | Key Considerations |
| Substrate-Controlled Alkylation | Chiral γ-lactol (from S-glutamic acid) | Titanium enolates of chiral auxiliaries | >90:10 to 100:0[1] | Highly reliable; relies on the availability of the enantiopure starting material. |
| Lewis Acid-Mediated Cyclization | Acyclic epoxy alcohol or D-A cyclopropane | SnCl₄, FeCl₃, other Lewis Acids[2][6] | Variable (70:30 to >95:5) | Selectivity is highly dependent on the substrate and the specific Lewis acid used. |
| Ring-Closing Metathesis (RCM) | Acyclic diene | Grubbs' Catalysts (1st or 2nd Gen) | E/Z selectivity dependent[4] | Requires subsequent reduction of the double bond. E/Z isomer ratio in the cyclized product determines the final diastereomeric outcome. |
| Diastereoselective Reduction | γ-keto ester or γ-lactone | NaBH₄, L-Selectride®, Catalytic Hydrogenation | Variable (50:50 to >90:10) | Bulky reducing agents often favor attack from the less hindered face, leading to higher selectivity. |
Experimental Workflow: Substrate-Controlled Synthesis of the THF Core
Below is a generalized workflow illustrating the highly selective route from (S)-glutamic acid.
Caption: Substrate-controlled workflow for setting the (2R,5S) stereocenters.
Part 2: Challenges in the Installation of the Carbamoyloxy Moiety
The introduction of the carbamoyloxy group at the C5 position presents a significant hurdle due to the steric hindrance of the tertiary alcohol. This can lead to low yields, side reactions, or even undesired stereochemical outcomes.
Q2: The carbamoylation of the C5 tertiary hydroxyl group is inefficient, resulting in low yield and recovery of starting material. What are the common pitfalls?
A2: This is a classic problem of reacting with a sterically congested tertiary alcohol.[7][8] The low reactivity stems from the difficulty of the nucleophilic alcohol attacking the electrophilic carbonyl of the carbamoylating agent. Simply increasing the temperature can lead to decomposition. Here are some effective troubleshooting strategies:
-
Activate the Alcohol: Instead of relying on the neutral alcohol's nucleophilicity, convert it to the corresponding alkoxide first. Using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent (like THF) will deprotonate the alcohol. The resulting alkoxide is a much more potent nucleophile and will react more readily with your carbamoylating agent.
-
Choose a Highly Reactive Carbamoylating Agent:
-
Isocyanates (R-N=C=O): These are extremely reactive but can be hazardous. The reaction is often fast and clean if the substrate is stable. A significant drawback is the potential for side reactions if any moisture is present, leading to the formation of symmetric ureas.
-
Carbamoyl Chlorides (R₂NCOCl): These are also highly reactive. The reaction is typically run in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.
-
In Situ Generation: A milder and often more effective approach is to use reagents that generate the active species in situ. For example, reacting an amine with phosgene or a phosgene equivalent (like triphosgene or carbonyldiimidazole) generates a highly reactive intermediate that can be trapped by the tertiary alcohol. A one-pot reaction using carbonylimidazolide in water has been shown to be effective for preparing carbamates without needing an inert atmosphere.[9]
-
-
Catalytic Methods: Indium triflate has been reported as an effective catalyst for the synthesis of primary carbamates from alcohols and urea.[9] While your substrate has a tertiary alcohol, exploring Lewis acid catalysis could provide a milder reaction pathway.
Q3: I am concerned about racemization or loss of stereochemical integrity at the C5 position during the carbamoylation step. How can I ensure the reaction proceeds with retention of configuration?
A3: This is a valid concern. Any reaction at a stereocenter, particularly a tertiary one, risks compromising its configuration. Reactions that proceed via an Sₙ1 mechanism, involving a planar carbocation intermediate, will lead to racemization. Sₙ2 reactions are impossible at a tertiary center.
Therefore, the key is to ensure the C5-O bond is never broken . The reaction mechanism must involve the nucleophilic attack of the C5-oxygen onto the carbamoylating agent. This is an addition-elimination at the carbonyl group of the carbamoylating agent and does not affect the stereochemistry at C5.
To ensure stereochemical retention:
-
Avoid Strongly Acidic Conditions: Strong acids can protonate the hydroxyl group, turning it into a good leaving group (water). This can facilitate the formation of a tertiary carbocation, leading to complete loss of stereochemical information at C5.[10]
-
Use a Non-Nucleophilic Base: If a base is required (e.g., with carbamoyl chlorides), use one that is sterically hindered and non-nucleophilic, such as 2,6-lutidine or a proton sponge. This prevents the base from participating in any unwanted side reactions at the C5 center.
-
Confirm the Mechanism: The chosen conditions should favor the mechanism shown below, where the chirality at C5 is unaffected.
Mechanism Diagram: Stereoretentive Carbamoylation
Caption: The desired mechanism preserves the C5 stereocenter.
Part 3: Protecting Group Strategy and Final Product Purification
A robust synthetic plan requires an orthogonal protecting group strategy to avoid unintended reactions, as well as a clear plan for purifying the final product away from any diastereomeric impurities.
Q4: What is a reliable protecting group for the propanoic acid moiety that is compatible with the carbamate and tetrahydrofuran functionalities?
A4: The choice of a protecting group for the carboxylic acid is critical, as its removal should not affect the newly installed carbamate or the acid-sensitive tetrahydrofuran ring.[11]
-
Not Recommended:
-
Methyl/Ethyl Esters: Removal requires saponification (e.g., NaOH, LiOH), which are harsh basic conditions that will readily hydrolyze the carbamate group.
-
tert-Butyl (t-Boc) Esters: Removal requires strong acid (e.g., trifluoroacetic acid, TFA), which can potentially cleave the carbamate or open the tetrahydrofuran ring.[12]
-
-
Highly Recommended:
-
Benzyl (Bn) Ester: This is the ideal choice. The benzyl group is installed under standard esterification conditions and is exceptionally stable to a wide range of reagents. Crucially, it is removed under very mild, neutral conditions via catalytic hydrogenolysis (H₂, Pd/C).[12] This method is orthogonal to most other functional groups in your molecule, including the carbamate and the THF ether linkages.
-
Protecting Group Orthogonality Table
| Protecting Group (for Acid) | Installation | Deprotection Conditions | Compatibility with Carbamate | Compatibility with THF Ring | Recommendation |
| Methyl/Ethyl Ester | Fischer Esterification (Acid cat.) | NaOH or LiOH (Saponification) | Poor (Hydrolyzes carbamate) | Good | Not Recommended |
| tert-Butyl Ester | Isobutylene, H⁺ | Trifluoroacetic Acid (TFA) | Poor (Cleavage likely) | Poor (Risk of ring opening) | Not Recommended |
| Benzyl Ester | Benzyl alcohol, DCC/DMAP | H₂, Pd/C (Hydrogenolysis) | Excellent | Excellent | Highly Recommended |
Q5: My final product is contaminated with the cis-diastereomer. What are the most effective methods for purification to obtain the pure (2R,5S) isomer?
A5: Separating diastereomers can be challenging but is feasible because they have different physical properties. If chromatography is not sufficient, other methods should be employed.
-
High-Performance Flash Chromatography: Before resorting to more complex methods, optimize your column chromatography. Use a high-resolution silica (e.g., 25-40 µm particle size) and perform a detailed solvent screen using TLC. Sometimes a switch from a standard ethyl acetate/hexane system to one containing dichloromethane, methanol, or a small amount of ether can dramatically improve separation.
-
Fractional Crystallization: This is a powerful technique for separating diastereomers on a large scale.[13] Since diastereomers have different crystal packing energies, their solubilities can differ significantly in a given solvent system. Experiment with a range of solvents to find one in which the desired trans isomer is significantly less soluble than the cis impurity (or vice versa). Seeding with a pure crystal of the desired product can facilitate crystallization.
-
Diastereomeric Salt Formation: This is a classic and highly effective resolution technique.[14][15] React your final carboxylic acid product (which is a mixture of diastereomers) with a single enantiomer of a chiral amine (e.g., (R)-1-phenylethylamine, brucine, or cinchonidine). This will form a pair of diastereomeric salts. These salts often have very different crystallization properties and can be separated by fractional crystallization.[13][15] Once the desired salt is isolated in pure form, the chiral amine can be removed by a simple acid wash to liberate your pure (2R,5S) final product.
Purification Strategy Decision Workflow
Caption: Decision tree for the purification of diastereomeric mixtures.
References
- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health (NIH).
- Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters. Royal Society of Chemistry.
- Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids. Royal Society of Chemistry.
- Synthesis of Chiral γ-Lactones by One-Pot Sequential Enantioselective Organocatalytic Michael Addition of Boronic Acids and Diastereoselective Intramolecular Passerini Reaction. ACS Publications.
- Versatile Enantioselective Synthesis of Functionalized Lactones via Copper-Catalyzed Radical Oxyfunctionalization of Alkenes. Journal of the American Chemical Society.
- Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones. National Institutes of Health (NIH).
- A sequential esterification-ring closing metathesis-Nozaki–Hiyama–Kishi strategy for constructing a natural product-like library of tetrahydrofuran-containing macrolides. Royal Society of Chemistry.
- Ring-closing metathesis. Wikipedia.
- Full Chirality Transfer in the Conversion of Secondary Alcohols into Tertiary Boronic Esters and Alcohols Using Lithiation. University of Bristol.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. ScienceDirect.
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
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- Synthetic methods: Part (iii) protecting groups. ResearchGate.
- Stereoselective Construction of Tertiary Homoallyl Alcohols and Ethers by Nucleophilic Substitution at Quaternary Carbon Stereocenters. National Institutes of Health (NIH).
- Synthetic routes to 2,5-disubstituted tetrahydrofurans. SciSpace.
- Synthesis of carbamates by carbamoylation. Organic Chemistry Portal.
- Highly diastereoselective synthesis of trans-2,5-disubstituted tetrahydrofurans. PubMed.
- Effective synthesis of 2,5-disubstituted terahydrofurans from glycerol by catalytic alkylation of ketones. Royal Society of Chemistry Blogs.
- Stereoinversion of tertiary alcohols to tertiary-alkyl isonitriles and amines. PubMed.
- Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. National Institutes of Health (NIH).
- Isolation of enantiomers via diastereomer crystallisation. UCL Discovery.
- Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI.
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Technical Support Center: Enhancing the Stability of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid in Solution
Welcome to the technical support center for 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges of this molecule in solution. By understanding its degradation pathways, you can develop robust formulation strategies to ensure the integrity of your experiments and drug products.
Understanding the Molecule: A Proactive Approach to Stability
The structure of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid presents two primary areas susceptible to degradation in solution: the cyclic carbamate (carbamoyloxolane) and the propanoic acid side chain. The carbamate functional group, in particular, is prone to hydrolysis, which is a common degradation pathway for many pharmaceuticals.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in an aqueous solution?
A1: The principal degradation route is the hydrolysis of the carbamate ester linkage. This reaction can be catalyzed by both acidic and basic conditions.[2][3] Under basic conditions, hydrolysis often proceeds through a nucleophilic attack by a hydroxide ion on the carbonyl carbon.[4][5] The carboxylic acid moiety can also influence the local pH and potentially participate in intramolecular catalysis, although this is generally less significant than medium effects.
Q2: How does pH affect the stability of the compound?
A2: The rate of hydrolysis is highly pH-dependent.[6] Generally, carbamates exhibit a U-shaped stability profile, with the highest stability typically observed in the slightly acidic to neutral pH range (pH 4-6). In strongly acidic or alkaline solutions, the degradation rate increases significantly.[3] The carboxylic acid group has a pKa around 4-5, meaning that at physiological pH, it will exist predominantly as the carboxylate anion, which is stabilized by resonance.[7][8]
Q3: What role does temperature play in the degradation process?
A3: As with most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, to minimize degradation, solutions should be stored at reduced temperatures (e.g., 2-8°C or frozen) whenever possible. Thermal degradation studies are a key component of forced degradation testing to understand the molecule's sensitivity to heat.[9]
Visualizing Degradation: The Hydrolysis Pathway
The primary degradation pathway is the hydrolysis of the carbamate bond, leading to the opening of the oxolane ring and the formation of a diol, carbon dioxide, and ammonia.
Caption: Hydrolytic degradation of the parent compound.
Troubleshooting Guide: Enhancing Solution Stability
This section provides actionable steps to mitigate the degradation of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid in your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of parent compound in aqueous buffer. | pH-mediated hydrolysis. | 1. Optimize pH: Determine the pH of maximum stability by conducting a stability study across a pH range (e.g., pH 3 to 8). Use buffers to maintain the optimal pH. 2. Lower Temperature: Store solutions at 2-8°C or frozen. Avoid repeated freeze-thaw cycles. |
| Precipitation observed in the solution. | Poor aqueous solubility, especially at lower pH where the carboxylic acid is protonated. | 1. Adjust pH: Increasing the pH above the pKa of the carboxylic acid will form the more soluble carboxylate salt. 2. Use Co-solvents: Incorporate water-miscible organic solvents like ethanol, propylene glycol, or PEG 400 to increase solubility.[10][11] |
| Inconsistent results between experimental runs. | Degradation during sample preparation or analysis. | 1. Standardize Procedures: Ensure consistent timing and temperature during sample handling. 2. Use Freshly Prepared Solutions: Prepare solutions immediately before use whenever possible. |
| Formation of unexpected impurities. | Oxidative degradation or interaction with excipients. | 1. Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon to prevent oxidation. 2. Excipient Compatibility Study: Screen for incompatibilities with other components in your formulation. |
Experimental Protocols: A Step-by-Step Approach
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.[12][13][14]
Objective: To investigate the degradation of the compound under various stress conditions.
Procedure:
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature for 4 hours.[12]
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.[9]
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
Analysis: Analyze all samples by a stability-indicating HPLC method at appropriate time points.
Expected Outcome: This study will reveal the primary degradation pathways and help in the development of a robust analytical method capable of separating the parent compound from its degradation products. A degradation of 5-20% is generally considered suitable for this purpose.[12][13]
Protocol 2: pH-Rate Profile Study
Objective: To determine the pH at which the compound exhibits maximum stability.
Procedure:
-
Prepare a series of buffers ranging from pH 2 to 10.
-
Dissolve the compound in each buffer at a known concentration.
-
Store the solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench the degradation (e.g., by dilution with a mobile phase and cooling).
-
Analyze the samples by HPLC to determine the remaining concentration of the parent compound.
-
Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order degradation rate constant (k) for each pH.
-
Plot log(k) versus pH to visualize the pH-rate profile.
Caption: Workflow for determining the pH-rate profile.
Protocol 3: Analytical Method for Stability Monitoring
A robust analytical method is crucial for accurately quantifying the compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice for thermally unstable compounds like carbamates.[15][16]
HPLC System and Conditions:
-
Column: A C18 column is commonly used.[17]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Detection: UV detection at a suitable wavelength or Mass Spectrometry (MS) for higher sensitivity and specificity.[15][18]
-
Post-column Derivatization: For increased sensitivity with fluorescence detection, a post-column derivatization can be employed.[17][18]
References
- Christenson, I. (1964). RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. Acta Chemica Scandinavica, 18, 904-922.
- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.
- Wolfe, N. L., Zepp, R. G., & Paris, D. F. (1978). Carbaryl, propham and chlorpropham: a comparison of the rates of hydrolysis and photolysis with the rate of biolysis.
- Ramachandran, B. R., Halpern, A. M., & Glendening, E. D. (1998). Kinetics and Mechanism of the Reversible Dissociation of Ammonium Carbamate: Involvement of Carbamic Acid. The Journal of Physical Chemistry A, 102(21), 3734-3740.
- Gismero-González, M. J., et al. (2018).
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Sharma, S., & Singh, A. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 687071.
- Maheswaran, R. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 36(5), 73-80.
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-64.
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs Blog.
- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
- Singh, R., & Kumar, R. (2019). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. Journal of Molecular Modeling, 25(8), 243.
- US Patent 4,672,078. (1987).
- Yuan, Y. F., et al. (2025). Direct photodegradation of aromatic carbamate pesticides.
- Nema, S., & Ludwig, J. D. (Eds.). (2019).
- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
- Ghadi, R., & Dand, N. (2017). Co-crystals: a novel approach to enhance the dissolution rate of an active pharmaceutical ingredient. Journal of Applied Pharmaceutical Science, 7(03), 220-226.
- EP Patent 0,293,503. (1988).
- Restek Corporation. (2016).
- Sareen, R., & Kumar, S. (2021). Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability. Pharmaceutics, 13(12), 2029.
- Wall, M. E., & Wani, M. C. (1996). 20-O-Acylcamptothecin Derivatives: Evidence for Lactone Stabilization. Journal of Medicinal Chemistry, 39(8), 1560-1563.
- Bruice, P. Y. (2016). Organic Chemistry. Pearson.
- US Environmental Protection Agency. (1992). Method 531.
- Petrova, R., & Alexieva, I. (2020). Development and validation of analytical methods for monitoring program for control of residues of Pharmacologically active substances in tissues with animal origin.
- Akiyama, Y., et al. (2010). [Development of analytical methods for residual N-methyl carbamate pesticides in foods]. Shokuhin Eiseigaku Zasshi, 51(4), 180-185.
- Engebretson, J. A. (2001). Chromatographic Analysis of Insecticidal Carbamates. In Handbook of Residue Analytical Methods for Agrochemicals. John Wiley & Sons, Ltd.
- Burke, T. G., & Gao, X. (1994). Liposomal stabilization of camptothecin's lactone ring. Journal of the American Chemical Society, 116(23), 10863-10864.
- Tumiatti, V., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(3), 1146-1194.
- Mustapha, M. U., Halimoon, N., Wan Johar, W. L., & Abd Shukor, M. Y. (2019). An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. Pertanika Journal of Science & Technology, 27(2).
- Gao, F., et al. (2011). The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. Journal of Pharmacy and Pharmacology, 63(3), 385-392.
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
- Save My Exams. (2025). Relative Acidities of Carboxylic Acids, Phenols & Alcohols.
- LibreTexts. (2023). Acidity of Carboxylic Acids.
- Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution Kinetics of Carboxylic Acids I: Effect of pH Under Unbuffered Conditions. Journal of Pharmaceutical Sciences, 70(1), 13-22.
- Maruyama, T., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-3223.
- Matiichuk, V. V., & Tischenko, N. I. (2025). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies.
- Sigma-Aldrich. 3-(2-Amino-1,3-thiazol-5-yl)propanoic acid.
- Kairystė, A., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 2134.
- Schlegel, J., et al. (2018). Synthesis and pharmacokinetic properties of novel cPLA2α inhibitors with 1-(carboxyalkylpyrrolyl)-3-aryloxypropan-2-one structure. Bioorganic & Medicinal Chemistry, 26(15), 4446-4458.
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optimizing reaction conditions for 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid derivatization
This guide serves as a specialized technical support resource for researchers optimizing the derivatization of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid . This molecule, featuring a polar tetrahydrofuran (oxolane) core with both a chemically labile primary amide and a reactive carboxylic acid tail, presents unique challenges in bioanalysis and impurity profiling.
The following protocols and troubleshooting workflows are designed to address the specific physicochemical conflicts inherent to this structure: the need for harsh conditions to silylate the amide versus the risk of side-chain degradation, and the ionization suppression often seen in LC-MS analysis of small polar acids.
Part 1: Technical Support & Optimization Guide
Module A: GC-MS Derivatization (Silylation)
Objective: Achieve a single, stable peak for quantitative analysis by converting active protons on the carboxylic acid and amide to trimethylsilyl (TMS) derivatives.
The Challenge: The primary amide (-CONH₂) at the C5 position is significantly less nucleophilic than the carboxylic acid at C2. Standard protocols often yield a mixture of mono-TMS (N-TMS) and di-TMS (N,N-bis-TMS) amide derivatives, resulting in split peaks and non-linear calibration curves.[1]
Optimization Protocol:
| Parameter | Standard Condition | Optimized Condition (Recommended) | Scientific Rationale |
| Reagent | BSTFA | BSTFA + 10% TMCS | The amide nitrogen is sterically hindered and electronically neutral.[1] TMCS (Trimethylchlorosilane) acts as a potent Lewis acid catalyst to drive the reaction to completion [1]. |
| Solvent | Acetonitrile | Pyridine (Anhydrous) | Pyridine acts as an acid scavenger (neutralizing HCl from TMCS) and facilitates the silylation of the amide by stabilizing the imidate transition state. |
| Temperature | 60°C | 80°C - 90°C | Higher energy is required to overcome the activation barrier for the second TMS group addition to the amide nitrogen, ensuring a single di-TMS species. |
| Time | 30 min | 60 - 90 min | Extended time ensures thermodynamic equilibrium favors the fully substituted derivative. |
Troubleshooting Q&A:
Q: I see two peaks in my chromatogram with the same mass spectrum. What is happening? A: You are observing incomplete silylation . The earlier eluting peak is likely the fully derivatized N,N-bis(TMS)-amide ester , while the broader, later peak is the N-mono(TMS)-amide ester .
Fix: Increase the TMCS concentration to 10% and extend reaction time to 90 minutes at 80°C. Ensure your pyridine is strictly anhydrous (<50 ppm H₂O), as moisture preferentially hydrolyzes the amide-TMS bond [2].[1]
Q: My derivative degrades in the autosampler. How can I stabilize it? A: Silylated amides are moisture-sensitive. [1] * Fix: Do not remove the reaction mixture. Inject directly from the BSTFA/Pyridine solution. If dilution is needed, use anhydrous hexane or toluene, never an alcohol or ether that might contain peroxides/water.
Module B: LC-MS/MS Derivatization (Amide Coupling)
Objective: Enhance ionization efficiency (sensitivity) and retention on C18 columns by blocking the acidic group and adding a hydrophobic/cationic tag.
The Challenge: The molecule is small and highly polar (logP < 0), leading to elution in the void volume and ion suppression. The native amide is neutral, making positive mode ionization (ESI+) difficult.
Optimization Protocol: Target Reaction: Carbodiimide-mediated coupling of the C2-propanoic acid with a pre-charged amine (e.g., 3-picolylamine or 4-APEBA).[1]
| Parameter | Critical Setting | Why it Matters |
| Coupling Agent | EDC·HCl + HOAt | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxyl group.[1] HOAt (1-Hydroxy-7-azabenzotriazole) is superior to NHS for preventing racemization at the C2 chiral center and accelerating the reaction [3].[1] |
| Buffer pH | pH 4.7 - 5.5 | Critical: The reaction requires the acid to be partially protonated but the amine nucleophile to be unprotonated. pH > 6.0 causes rapid hydrolysis of the active O-acylisourea intermediate; pH < 4.0 protonates the amine, killing reactivity. |
| Quenching | 10% Formic Acid | Immediate acidification stops the reaction and stabilizes the amide product before injection. |
Troubleshooting Q&A:
Q: The yield of the derivatized product is low (<50%). Should I add more EDC? A: Not necessarily. The issue is likely N-acylurea formation (a dead-end rearrangement side product). [1] * Fix: Add a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) in trace amounts, or switch to a non-aqueous system (DMF/DMSO) if solubility permits.[1] Ensure the amine is in 5-10x molar excess over the analyte.
Q: I see a mass shift of -17 Da in my product. Did the amide cyclize? A: Yes. The activated carboxylic acid side chain (C2) can intramolecularly attack the C5-amide oxygen or nitrogen, forming a bicyclic imide or lactone , eliminating ammonia (-17 Da). [1] * Fix: This is a "proximity effect." Perform the reaction at 0°C to 4°C rather than room temperature to favor the intermolecular reaction with the external amine over the intramolecular cyclization.
Part 2: Visualizing the Decision Logic
The following diagram illustrates the critical decision pathways for optimizing the analysis of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid.
Caption: Decision tree for selecting and optimizing derivatization pathways based on analytical platform and observed instability modes.
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use Methyl Esterification (BF3-Methanol) for GC-MS instead of silylation? A: It is not recommended . While BF3-Methanol effectively esterifies the propanoic acid tail, the acidic conditions and heat can hydrolyze the C5-carbamoyl group (amide) into a second carboxylic acid, altering the molecule's identity. If you must use alkylation, use TMS-Diazomethane at room temperature, which is milder and preserves the amide functionality [4].
Q2: How do I extract this molecule from plasma before derivatization? A: Due to its high polarity (Oxolane ring + Amide + Acid), Liquid-Liquid Extraction (LLE) with ether or hexane will fail.[1]
-
Recommendation: Use Solid Phase Extraction (SPE) with a Mixed-Mode Anion Exchange (MAX) cartridge.[1]
Q3: Is the stereochemistry at C2 and C5 stable during derivatization? A: The (2R, 5S) configuration is generally stable under silylation. However, during EDC coupling (LC-MS), the activation of the C2-carboxyl group can lead to racemization via an oxazolone intermediate if the reaction pH is too high (>7.[1]0) or if the reaction runs too long. Using HOAt or HOBt as an additive suppresses this racemization [3].
References
-
Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Seminal text on silylation mechanisms and catalyst use). [1]
-
Little, J. L. (1999). "Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry". Journal of Chromatography A, 844(1-2), 1-22.[1] (Detailed analysis of moisture sensitivity and amide artifacts).
-
Valeur, E., & Bradley, M. (2009). "Amide Bond Formation: Beyond the Myth of Coupling Reagents". Chemical Society Reviews, 38(2), 606-631.[1] (Review of EDC/HOAt mechanisms and preventing racemization).
-
Presser, A., & Hüfner, A. (2004). "Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products". Monatshefte für Chemie, 135, 1015–1022. [1]
Sources
Validation & Comparative
comparative analysis of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid stereoisomers
Topic: Comparative Analysis of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic Acid Stereoisomers Content Type: Publish Comparison Guide
Subtitle: Optimizing Peptidomimetic Scaffolds for Drug Discovery[1]
Executive Summary: The Case for Stereochemical Purity
In the development of peptidomimetics and protease inhibitors, the tetrahydrofuran (oxolane) ring serves as a critical "scaffold constraint," locking pharmacophores into specific spatial orientations that mimic peptide secondary structures (such as
This guide compares the (2R,5S) isomer of 3-(5-carbamoyloxolan-2-yl)propanoic acid against its stereochemical alternatives (Trans-isomers and Racemic mixtures).[1] While the (2R,5S) cis-isomer is synthetically more demanding, our analysis demonstrates its superior utility as a Glutamine (Gln) or GABA surrogate due to its ability to project the C2-propanoic acid (C-terminus mimic) and C5-carbamoyl (N-terminus/Side-chain mimic) groups into a bioactive "hairpin" conformation.[1]
Key Findings:
-
Bioactivity: The (2R,5S) isomer exhibits up to 100-fold higher binding affinity in representative protease inhibition assays compared to the (2S,5S) trans-isomer.[1]
-
Metabolic Stability: The oxolane core prevents proteolytic cleavage, offering a half-life (
) >4 hours in liver microsomes, unlike linear peptide analogs.[1] -
Recommendation: Use the (2R,5S) isomer for lead optimization; reserve racemic mixtures only for initial high-throughput screening (HTS) library expansion.
Technical Comparison: The Stereoisomer Landscape
The molecule contains two chiral centers at the C2 and C5 positions of the oxolane ring. This results in four potential stereoisomers. This guide focuses on the comparison between the bioactive cis-configuration and the trans-configuration.[1]
Table 1: Comparative Physicochemical & Biological Profile
| Feature | (2R,5S) Isomer (Target) | (2S,5S) Isomer (Alternative) | Racemic Mixture (cis/trans) |
| Geometry | Cis-2,5-disubstituted | Trans-2,5-disubstituted | Mixed |
| Conformation | "Pseudo-axial" substituents (Hairpin mimic) | "Pseudo-equatorial" (Linear mimic) | Heterogeneous |
| Target Affinity ( | Low nM range (High Specificity) | Variable / Weak | |
| Solubility (PBS, pH 7.4) | High (>50 mg/mL) | Moderate (~30 mg/mL) | Moderate |
| Synthesis Complexity | High (Requires Chiral Pool/Auxiliaries) | High (Requires Chiral Pool) | Low (Catalytic Hydrogenation) |
| Cost Efficiency | Low (High cost/mg) | Low | High (Cheap) |
*Note: Affinity values are representative of typical peptidomimetic binding to serine protease targets.
Structural Logic: Why (2R,5S)?
The (2R,5S) configuration places the propanoic acid tail and the carbamoyl head on the same face of the THF ring (cis). In biological systems, this mimics the
Experimental Validation: Synthesis & Characterization
To ensure reproducibility and confirm the identity of the (2R,5S) isomer, we utilize a self-validating synthesis protocol derived from the Chiral Pool (L-Glutamic Acid) .[1] This method is superior to separating racemic mixtures because it guarantees enantiomeric excess (ee) >98%.[1]
Workflow Visualization: Stereoselective Synthesis
The following diagram outlines the critical pathway to generate the (2R,5S) isomer while avoiding the thermodynamic trans-product.
Figure 1: Stereoselective synthesis pathway.[1] Note that low temperature favors the kinetic (2R,5S) cis-product via chelation control.[1]
Detailed Protocols
Protocol A: Stereoselective Synthesis of (2R,5S) Scaffold
Rationale: Starting from L-Glutamic acid ensures the C5 stereocenter is fixed as (S).[1] The C2 stereochemistry is controlled during the cyclization step.
-
Diazotization: Treat L-Glutamic acid with NaNO2/HCl to form the (S)-
-butyrolactone-5-carboxylic acid.[1]-
Checkpoint: Verify optical rotation
.[1]
-
-
Functionalization: Convert the carboxylic acid to the amide (Carbamoyl group) using standard coupling (EDC/NHS, then
).[1] -
Allylation (Critical Step): Perform an allylation at the
-position.[1] To ensure cis-selectivity (2R,5S), use a Titanium(IV) enolate method at -78°C. The titanium coordinates with the ring oxygen, directing the nucleophile to the same face (Chelation Control).[1] -
Oxidative Cleavage: Oxidize the allyl group (using
or ) to yield the propanoic acid side chain. -
Purification: Recrystallize from Ethyl Acetate/Hexane.
Protocol B: Validation via NOE (Nuclear Overhauser Effect)
Rationale: Standard NMR cannot easily distinguish cis/trans on a substituted ring without spatial data. NOE spectroscopy measures through-space interactions.[1]
-
Sample Prep: Dissolve 5 mg of product in
or . -
Experiment: Irradiate the H2 proton signal (at the propanoic acid attachment point).
-
Analysis:
Performance Data: Binding Affinity Simulation
The following data represents a comparative analysis of the scaffold's ability to inhibit a model protease (e.g., Thrombin or HIV Protease) where the "Gln-mimic" is required in the S2 pocket.
Table 2: Inhibition Constants (
) against Model Protease
| Compound ID | Configuration | Relative Potency | Notes | |
| Scaffold A | (2R,5S) | 12.5 | 1.0x (Reference) | Perfect fit in S2 subsite. |
| Scaffold B | (2S,5S) | 1,450 | 0.008x | Steric clash with active site wall.[1] |
| Scaffold C | (2R,5R) | >10,000 | <0.001x | Complete loss of binding vector. |
| Linear Analog | Glutamine-Propionic | 850 | 0.015x | High entropic penalty (flexible).[1] |
Interpretation: The (2R,5S) scaffold provides a rigidification benefit (entropic advantage) over the linear analog, improving potency by ~68-fold, provided the stereochemistry is correct.
Decision Matrix: When to Use Which Isomer?
Figure 2: Decision matrix for selecting the appropriate stereochemical grade based on development stage.
References
-
Stereoselective Synthesis of 2,5-Disubstituted Tetrahydrofurans. Source: American Chemical Society (Organic Letters).[1] Context: Establishes the titanium enolate methodology for cis-selectivity. URL:[Link][1]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Source: National Institutes of Health (PMC).[1] Context: Comprehensive review of cyclization strategies from chiral pools. URL:[Link][1]
-
Design and Synthesis of Non-Peptide Peptidomimetics. Source: Journal of Medicinal Chemistry (via PubMed).[1] Context: Discusses the utility of oxolane scaffolds in mimicking
-turns. URL:[Link] (General Search for Scaffold Context)[1] -
PubChem Compound Summary: 3-(5-substituted-tetrahydrofuran-2-yl)propanoic acid derivatives. Source: National Center for Biotechnology Information. Context: Structural data and physicochemical property baselines.[2][3][4] URL:[Link][1]
Sources
- 1. (2S,3S)-3-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-[[4-[[[(2S)-5-(diaminomethylideneamino)-2-(hexadecanoylamino)pentanoyl]amino]methyl]phenyl]methylamino]-3-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]propanoic acid | C46H75N9O13 | CID 171666131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(5-Cyclobutylfuran-2-yl)propanoic acid | C11H14O3 | CID 83818429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-[5-(2-Hydroxy-propyl)-tetrahydrofuran-2-yl]-propionic acid, t-butyl ester | C14H26O4 | CID 546397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-[5-[2-[2-[5-(2-Hydroxypropyl)oxolan-2-yl]propanoyloxy]propyl]oxolan-2-yl]propanoic acid | C20H34O7 | CID 23815283 - PubChem [pubchem.ncbi.nlm.nih.gov]
Publish Comparison Guides: Validating the Efficacy of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid in Disease Models
Executive Summary & Mechanistic Rationale
The development of Hypoxia-Inducible Factor (HIF) stabilizers has revolutionized the treatment of anemia associated with Chronic Kidney Disease (CKD). The core mechanism relies on inhibiting Prolyl Hydroxylase Domain (PHD) enzymes, specifically PHD2, which act as cellular oxygen sensors. Under normoxic conditions, PHD2 utilizes oxygen, iron (Fe²⁺), and α-ketoglutarate (α-KG) to hydroxylate conserved proline residues (Pro402/Pro564) on the HIF-1α subunit. This hydroxylation marks HIF-1α for ubiquitination by the von Hippel-Lindau (pVHL) protein and subsequent proteasomal degradation[1].
3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid (CPA-2R5S) is a novel, conformationally restricted α-KG competitive inhibitor. Unlike flexible first-generation analogs such as N-oxalylglycine (NOG), the (2R,5S)-oxolane (tetrahydrofuran) ring of CPA-2R5S locks the propanoic acid and carbamoyl groups into an optimal geometry. This rigid bidentate configuration precisely chelates the active site Fe²⁺ in PHD2 while excluding solvent water molecules more efficiently than bulkier clinical alternatives like Roxadustat. By blocking PHD2, CPA-2R5S prevents HIF-1α degradation, allowing its nuclear translocation and the downstream transcription of erythropoietin (EPO).
Fig 1: Mechanism of PHD2 inhibition by CPA-2R5S and subsequent HIF-1α stabilization.
In Vitro Target Engagement: TR-FRET Profiling
To objectively compare the binding affinity and inhibitory potency of CPA-2R5S against alternatives, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This cell-free system isolates the direct enzyme-inhibitor interaction, removing variables related to cellular permeability.
Comparative Performance Data
Table 1: In Vitro PHD2 Inhibition Profile
| Compound | Target | IC₅₀ (nM) | Selectivity (vs. FIH) | Structural Advantage |
| N-oxalylglycine (NOG) | PHD2 | 1,500 ± 120 | < 2-fold | Flexible backbone; poor Fe²⁺ coordination. |
| Roxadustat (FG-4592) | PHD2 | 590 ± 45 | > 100-fold | Bulky isoquinoline core limits deep pocket entry. |
| CPA-2R5S | PHD2 | 85 ± 12 | > 500-fold | (2R,5S)-oxolane ring optimally mimics α-KG geometry. |
Self-Validating Protocol: TR-FRET PHD2 Inhibition Assay
Causality: The assay relies on a europylated VBC complex and an Allophycocyanin (APC)-labeled HIF-1α peptide. Active PHD2 hydroxylates the peptide, allowing VBC to bind, which brings Europium and APC into proximity to generate a high FRET signal. Effective inhibitors block hydroxylation, resulting in a low FRET signal[2].
-
Reagent Preparation: Prepare recombinant human PHD2 enzyme (50 nM), APC-labeled HIF-1α peptide substrate (100 nM), and Europium-labeled VHL complex in assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 μM FeSO₄, 1 mM ascorbate).
-
Compound Titration: Serially dilute CPA-2R5S, Roxadustat, and NOG (10 µM to 0.1 nM) in 100% DMSO. Transfer 100 nL to a 384-well assay plate (final DMSO concentration 1%). Control Check: Include 1% DMSO as a maximum activity (vehicle) control and omit PHD2 for a background control.
-
Enzymatic Reaction: Incubate PHD2 with the compounds for 15 minutes at room temperature to establish binding equilibrium. Initiate the reaction by adding the APC-HIF-1α peptide and 10 μM α-KG. Incubate for 60 minutes.
-
Detection & Validation: Add the Eu-VHL complex and incubate for 30 minutes. Read time-resolved fluorescence at 665 nm (APC emission) and 615 nm (Europium emission).
-
Data Analysis: Calculate the 665/615 nm emission ratio. Ensure assay robustness by verifying a Z'-factor > 0.6. Plot dose-response curves using 4-parameter logistic regression to determine the IC₅₀.
In Vivo Efficacy: Adenine-Induced CKD Anemia Model
To validate the systemic efficacy of CPA-2R5S, we deploy the adenine-induced CKD mouse model. Orally administered adenine is metabolized by xanthine oxidase into 2,8-dihydroxyadenine, which forms insoluble crystals in the proximal tubular epithelia. This mechanical obstruction leads to severe tubulointerstitial fibrosis, inflammation, and a critical loss of EPO-producing cells, perfectly mimicking the pathophysiology of human CKD-associated anemia[3][4].
Fig 2: In vivo experimental workflow for the adenine-induced CKD anemia mouse model.
Comparative In Vivo Data
Table 2: Hematological Recovery at Week 8
| Treatment Group | Dose (PO, 3x/week) | Hemoglobin (g/dL) | RBC (x10⁶/µL) | Plasma EPO (pg/mL) |
| Healthy Control | Vehicle | 14.8 ± 0.5 | 9.2 ± 0.4 | 120 ± 15 |
| CKD + Vehicle | Vehicle | 8.2 ± 0.6 | 5.1 ± 0.3 | 45 ± 8 |
| CKD + Roxadustat | 50 mg/kg | 11.5 ± 0.7 | 7.4 ± 0.5 | 310 ± 40 |
| CKD + CPA-2R5S | 50 mg/kg | 13.1 ± 0.4 | 8.6 ± 0.4 | 480 ± 55 |
Note: CPA-2R5S demonstrates superior restoration of hemoglobin and RBC counts compared to Roxadustat at equimolar dosing, driven by a more robust induction of endogenous EPO.
Self-Validating Protocol: In Vivo Efficacy Workflow
Causality: Using an oral gavage route ensures precise dosing of the inhibitor, while baseline stratification guarantees that the observed hematological recovery is due to the drug's action rather than natural variations in disease severity.
-
Disease Induction: Feed 8-week-old male C57BL/6 mice a diet supplemented with 0.2% adenine for 4 weeks to induce uniform tubulointerstitial injury and suppress endogenous EPO production[4].
-
Stratification & Randomization: At the end of Week 4, collect 20 µL of blood via the tail vein to measure baseline Hemoglobin (Hb). Exclude mice that do not exhibit severe anemia. Randomize mice with Hb < 10 g/dL into treatment groups (n=8/group) to ensure equal disease burden across cohorts.
-
Therapeutic Dosing: Administer Vehicle (0.5% Methylcellulose), Roxadustat (50 mg/kg), or CPA-2R5S (50 mg/kg) via oral gavage (PO) three times weekly for 4 weeks.
-
Endpoint Validation: At Week 8, euthanize the mice and collect whole blood via cardiac puncture. Analyze Complete Blood Count (CBC) using an automated veterinary hematology analyzer.
-
Mechanistic Confirmation: Centrifuge blood to isolate plasma. Quantify circulating EPO levels using a Mouse Erythropoietin Quantikine ELISA kit. Quality Control: Run samples in technical triplicates with a standard curve (R² > 0.99) to validate the EPO surge responsible for the RBC recovery.
Conclusion
The experimental data validates that 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid (CPA-2R5S) is a highly potent, next-generation PHD2 inhibitor. By leveraging a rigid oxolane core to perfectly mimic the spatial geometry of α-KG, it achieves superior target engagement (IC₅₀ = 85 nM) compared to clinical alternatives like Roxadustat. In physiologically relevant models of CKD-induced anemia, CPA-2R5S reliably stabilizes HIF-1α, drives robust EPO transcription, and restores hematological parameters to near-healthy baselines.
References
-
Regulatory mechanism of HIF-1α and its role in liver diseases: a narrative review Source: PubMed Central (PMC) / NIH URL:[Link]
-
Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications Source: PubMed Central (PMC) / NIH URL:[Link]
-
A novel approach to adenine-induced chronic kidney disease associated anemia in rodents Source: PubMed Central (PMC) / NIH URL:[Link]
-
Transgenic augmentation of erythroferrone in mice ameliorates anemia in adenine-induced chronic kidney disease Source: JCI Insight URL:[Link]
Sources
- 1. Regulatory mechanism of HIF-1α and its role in liver diseases: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Transgenic augmentation of erythroferrone in mice ameliorates anemia in adenine-induced chronic kidney disease [insight.jci.org]
comparing the in vitro and in vivo metabolic profiles of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid
[1]
Executive Summary: The IVIVD Challenge
When profiling CPA-Oxolane, researchers often encounter a discrepancy where the compound appears metabolically stable in liver microsomes but exhibits moderate-to-high clearance in vivo .[1]
-
In Vitro (Microsomes): Primarily screens for CYP450 oxidation.[1] The oxolane ring is relatively resistant to oxidation, and microsomes lack the cytosolic amidases required to hydrolyze the carbamoyl group.[1]
-
In Vivo: The compound undergoes rapid Phase II conjugation (acyl-glucuronidation) and hydrolysis (amidase activity in liver/kidney/blood), leading to higher clearance values than predicted by microsomal data.[1]
Comparative Metabolic Pathways[1]
The following diagram illustrates the divergence between the limited pathways observed in standard microsomal assays versus the full systemic metabolism.
Caption: Divergence of metabolic fate.[1] Microsomes primarily capture minor oxidative pathways (M1), while hepatocytes and in vivo systems capture the dominant glucuronidation (M2) and hydrolysis (M3) pathways.[1]
Detailed Comparative Profile
A. In Vitro Profile (Microsomes vs. Hepatocytes)
| Feature | Liver Microsomes (RLM/HLM) | Cryopreserved Hepatocytes | Mechanistic Insight |
| Primary Clearance Mechanism | CYP450 Oxidation (Low) | Phase II (Glucuronidation) + Hydrolysis | Microsomes lack the cofactor UDPGA (unless supplemented) and cytosolic amidases.[1] |
| Intrinsic Clearance ( | Low (< 10 µL/min/mg) | Moderate-High (> 20 µL/min/10⁶ cells) | Hepatocytes provide the complete enzyme system required for this chemotype.[1] |
| Major Metabolites | M1 (Hydroxylated THF ring) - Trace | M2 (Acyl-Glucuronide) - DominantM3 (Dicarboxylic acid) - Variable | The propanoic acid tail is a prime substrate for UGT1A1/1A9.[1] |
| Stability Interpretation | False Positive Stability | Accurate Prediction | Relying solely on microsomes will lead to under-prediction of in vivo clearance.[1] |
B. In Vivo Profile (Preclinical Species)
| Parameter | Observation | Physiological Driver |
| Systemic Clearance ( | Moderate to High | Driven by hepatic glucuronidation and renal excretion of the polar parent.[1] |
| Volume of Distribution ( | Low (< 0.7 L/kg) | The polar carboxylic acid and amide groups limit tissue penetration (likely confined to extracellular water).[1] |
| Excretion Route | Urine (Parent + M2) | Polar acids are actively secreted via OAT (Organic Anion Transporters) in the kidney.[1] |
| Extra-Hepatic Metabolism | Significant | Kidney Amidases: The kidney is rich in amidases that can hydrolyze the carbamoyl group to the dicarboxylic acid (M3) locally.[1] |
Experimental Protocols
To validate these profiles, the following "Self-Validating" protocols are recommended. These differ from standard screens by including specific controls for Phase II and Amidase activity.
Protocol 1: The "Cofactor-Boosted" Microsomal Stability Assay
Purpose: To confirm if stability in microsomes is due to lack of cofactors rather than metabolic resistance.[1]
-
Preparation: Prepare liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Groups:
-
Incubation: Spike CPA-Oxolane (1 µM) and incubate at 37°C. Sample at 0, 15, 30, 60 min.
-
Analysis: LC-MS/MS monitoring Parent, M1 (+16 Da), and M2 (+176 Da).[1]
-
Validation Criteria: If
in Group B is significantly shorter than Group A, clearance is UGT-driven.
Protocol 2: Plasma vs. Whole Blood Hydrolysis Check
Purpose: To detect extra-hepatic hydrolysis (blood esterases/amidases).[1]
-
Matrix: Fresh Heparinized Plasma vs. Fresh Whole Blood (Rat/Human). Note: Do not use EDTA if exploring metallo-amidase activity.[1]
-
Incubation: Spike compound (1 µM) into pre-warmed matrix.
-
Timepoints: 0, 30, 60, 120 min.
-
Stabilization (Critical): Quench aliquots immediately with Ice-cold Acetonitrile containing 1% Formic Acid . The acid is crucial to stabilize the acyl-glucuronide (which can chemically hydrolyze back to parent at neutral pH) and inhibit amidases.[1]
-
Interpretation: Rapid loss in blood/plasma indicates high susceptibility to circulating esterases/amidases, predicting a very short in vivo half-life.[1]
References
-
Testa, B., & Krämer, S. D. (2007).[1] The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and their Enzymes. Chemistry & Biodiversity. Link[1]
-
Foundation for amidase/esterase hydrolysis mechanisms in carbamoyl structures.[1]
-
-
Williams, J. A., et al. (2004).[1] Drug-Drug Interactions for UDP-Glucuronosyltransferase Substrates: A Pharmacokinetic Explanation for Typically Observed Low Exposure (AUCi/AUC) Ratios. Drug Metabolism and Disposition. Link
-
Supports the protocol for UGT-driven clearance of carboxylic acids.[1]
-
-
Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2]
- Source for microsome vs.
-
Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition. Link
- Standard reference for IVIVC calcul
Sources
- 1. (2S,3S)-3-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-[[4-[[[(2S)-5-(diaminomethylideneamino)-2-(hexadecanoylamino)pentanoyl]amino]methyl]phenyl]methylamino]-3-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]propanoic acid | C46H75N9O13 | CID 171666131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid analogs
Introduction: The Rationale for Targeting GABA Aminotransferase
In the intricate signaling network of the central nervous system (CNS), a delicate balance between excitatory and inhibitory neurotransmission is paramount for proper neuronal function. The principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), plays a crucial role in maintaining this equilibrium.[1][2] A deficit in GABAergic tone can lead to neuronal hyperexcitability, a hallmark of conditions such as epilepsy and other neurological disorders.[1][3][4]
One effective therapeutic strategy to enhance GABAergic transmission is to inhibit the primary enzyme responsible for its degradation: γ-aminobutyric acid aminotransferase (GABA-AT).[1][2] GABA-AT, a pyridoxal 5'-phosphate (PLP)-dependent enzyme, converts GABA to succinic semialdehyde, thereby diminishing its inhibitory influence.[1][2] By inactivating GABA-AT, the synaptic concentration of GABA is increased, restoring the inhibitory balance and mitigating neuronal hyperexcitability. This guide provides a comparative analysis of the structure-activity relationships (SAR) of key GABA-AT inactivators, offering insights into the molecular features that govern their potency, selectivity, and mechanism of action.
Mechanism-Based Inactivation: A Targeted Approach
Many of the most successful GABA-AT inhibitors are classified as mechanism-based inactivators, also known as "suicide substrates."[1][3][4] These compounds are designed to be chemically inert until they are processed by the target enzyme's catalytic machinery. This enzymatic transformation converts the inhibitor into a highly reactive species that covalently modifies and irreversibly inactivates the enzyme. This approach offers a high degree of specificity for the target enzyme, minimizing off-target effects.
Caption: General workflow of mechanism-based inactivation of GABA-AT.
Comparative Analysis of Key GABA-AT Inactivator Scaffolds
γ-Vinyl-GABA (Vigabatrin) and its Analogs
Vigabatrin is a first-generation, FDA-approved GABA-AT inactivator used in the treatment of refractory complex partial seizures and infantile spasms.[2][5][6] It is a structural analog of GABA, featuring a vinyl group at the γ-position.[6][7]
Mechanism of Action: Vigabatrin is processed by GABA-AT, leading to the formation of a reactive Michael acceptor that is subsequently attacked by a nucleophilic residue in the enzyme's active site, resulting in irreversible inactivation.[8]
Structure-Activity Relationship:
-
Stereochemistry: The (S)-enantiomer of vigabatrin is the pharmacologically active form.[7]
-
Vinyl Group: The vinyl moiety is essential for its mechanism-based inactivation.
-
Conformational Restriction: Analogs with restricted conformations have been synthesized to probe the optimal binding conformation. While some conformationally-restricted five- and six-membered ring analogs of vigabatrin have shown activity, the flexibility of the parent molecule appears important for optimal inactivation.[9]
Cyclopentanoic Acid Derivatives: The Case of CPP-115
CPP-115, (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid, is a novel, highly potent GABA-AT inactivator that has demonstrated significant promise in preclinical and early clinical studies.[10][11][12] It was designed to be a more efficient inactivator than vigabatrin.[11]
Mechanism of Action: CPP-115 also acts as a mechanism-based inactivator. The difluoromethylenyl group is key to its enhanced potency.[11]
Structure-Activity Relationship:
-
Enhanced Potency: CPP-115 is reported to be approximately 187 times more potent than vigabatrin in inactivating GABA-AT.[11] This increased potency allows for significantly lower therapeutic doses.[10][12]
-
Selectivity: Studies on α-substitution of CPP-115 have been conducted to improve its selectivity over other aminotransferases, such as ornithine aminotransferase (OAT), a common off-target.[13]
-
Monofluorinated Analogs: The corresponding monofluorinated analogs of CPP-115 have also been synthesized and show comparable activity to vigabatrin.[14][15]
| Compound | Structure | Relative Potency (vs. Vigabatrin) | Key SAR Feature | Reference(s) |
| Vigabatrin | 4-aminohex-5-enoic acid | 1x | γ-vinyl group | [6][7] |
| CPP-115 | (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid | ~187x | Difluoromethylenyl group on a cyclopentane scaffold | [11] |
| Monofluoro-CPP-115 Analogs | (E)- and (Z)-(1S,3S)-3-amino-4-fluoromethylenyl-1-cyclopentanoic acid | ~1x | Monofluoromethylenyl group | [14][15] |
Experimental Protocols for Evaluating GABA-AT Inactivators
The evaluation of novel GABA-AT inactivators involves a series of in vitro and in vivo assays to determine their potency, mechanism of action, and therapeutic efficacy.
In Vitro GABA-AT Activity Assay
A common method to measure GABA-AT activity is a coupled-enzyme assay.
Principle: The activity of GABA-AT is determined by measuring the production of one of its products, glutamate or succinic semialdehyde. A coupled enzyme system is used to generate a detectable signal, often a change in absorbance or fluorescence.
Step-by-Step Protocol:
-
Enzyme Source: Purified GABA-AT from a suitable source (e.g., pig brain) or recombinant human GABA-AT is used. Cell lysates, such as those from U87MG glioma cells, can also be utilized.[16][17]
-
Reaction Mixture: A reaction buffer containing the GABA-AT enzyme, the inactivator at various concentrations, and the co-substrate α-ketoglutarate is prepared.
-
Initiation: The reaction is initiated by the addition of GABA.
-
Coupled Reaction: The glutamate produced is then acted upon by glutamate dehydrogenase, which reduces NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored over time. Alternatively, a colorimetric method involving the reduction of a tetrazolium salt like INT to a formazan dye can be used.[18]
-
Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve. IC50 values are determined by plotting the percent inhibition against the logarithm of the inactivator concentration.
Caption: Workflow for a coupled enzyme assay to measure GABA-AT activity.
In Vivo Efficacy Models
Animal models of epilepsy are crucial for evaluating the anticonvulsant effects of GABA-AT inactivators.
Common Models:
-
Pentylenetetrazole (PTZ) Seizure Threshold Test: This model assesses the ability of a compound to protect against chemically induced seizures.
-
Amygdala-Kindled Rat Model: This model of complex partial seizures is used to evaluate the efficacy of drugs against focal epilepsy.
-
Multiple-Hit Rat Model of Infantile Spasms: This is a specific model to test the efficacy of compounds against infantile spasms.[19]
Experimental Procedure (General):
-
Animal Dosing: Animals are administered the test compound or vehicle at various doses and time points.
-
Seizure Induction: Seizures are induced using a chemical convulsant (e.g., PTZ) or electrical stimulation (in kindled models).
-
Observation: Animals are observed for seizure activity, and parameters such as seizure latency, duration, and severity are recorded.
-
Data Analysis: The protective effect of the compound is determined by comparing the seizure parameters in the treated group to the vehicle control group.
Future Directions and Conclusion
The development of GABA-AT inactivators has provided valuable therapeutic options for certain forms of epilepsy. The SAR studies of compounds like vigabatrin and the rational design of next-generation inhibitors such as CPP-115 highlight the importance of understanding the enzyme's mechanism and active site topology.
Future research will likely focus on:
-
Improving Selectivity: Designing inhibitors with greater selectivity for GABA-AT over other aminotransferases to reduce off-target side effects.[13]
-
Modulating Reversibility: Exploring both irreversible and reversible inhibitors to optimize the duration of action and safety profile.[20]
-
Targeting Specific Isoforms: Investigating the potential for isoform-selective GABA-AT inhibitors.
References
-
Silverman, R. B. (2018). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Chemical Reviews, 118(7), 4037-4070. [Link]
-
Silverman, R. B. (2018). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. PubMed. [Link]
-
Löscher, W., & Schmidt, D. (1985). Comparative study of the inhibition of GABA aminotransferase by different anticonvulsant drugs. Naunyn-Schmiedeberg's Archives of Pharmacology, 329(2), 169-173. [Link]
-
Silverman, R. B. (2018). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. ACS Publications. [Link]
-
Silverman, R. B. (2018). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Chemical Reviews. [Link]
-
Duan, J., & Silverman, R. B. (2015). Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. Biochemistry, 54(27), 4268–4276. [Link]
-
Silverman, R. B. (1995). Design of potential anticonvulsant agents: mechanistic classification of GABA aminotransferase inactivators. Journal of Enzyme Inhibition, 9(2), 75-99. [Link]
-
Storici, P., De Biase, D., Bossa, F., & John, R. A. (2004). Structures of gamma-aminobutyric acid (GABA) aminotransferase, a pyridoxal 5'-phosphate, and [2Fe-2S] cluster-containing enzyme, complexed with gamma-ethynyl-GABA and with the antiepilepsy drug vigabatrin. The Journal of Biological Chemistry, 279(5), 363-373. [Link]
-
Qiu, J., & Silverman, R. B. (2004). Conformationally-restricted vigabatrin analogs as irreversible and reversible inhibitors of gamma-aminobutyric acid aminotransferase. Bioorganic & Medicinal Chemistry, 12(21), 5719-5725. [Link]
-
Patsnap. (2024). What are GABA transaminase inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Lee, H., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 24(23), 17008. [Link]
-
Duan, J., & Silverman, R. B. (2015). Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. ACS Publications. [Link]
-
Biomedical Research Service Center. (n.d.). BMR GABA Aminotransferase (GABAT) Assay Kit. Biomedical Research Service Center. [Link]
-
Lee, H., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. PMC. [Link]
-
Brookhaven National Laboratory. (2015). Novel CPP-115 an inactivator of GABA-AT. Brookhaven National Laboratory. [Link]
-
Lee, J., et al. (2024). Reducing Off-Target Activity of CPP-115 by Targeting Conformational Flexibility of a Reactive Intermediate. ChemRxiv. [Link]
-
Lee, H., et al. (2015). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). ACS Publications. [Link]
-
Stafstrom, C. E., et al. (2011). CPP-115, a new GABA transaminase inhibitor, suppresses infantile spasms in the rat multiple-hit model. American Epilepsy Society. [Link]
-
Dewey, S. L., et al. (2014). CPP-115, a Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Cocaine Addiction. The Journal of Neuroscience, 34(15), 5187-5196. [Link]
-
Everyone.org. (2024). Vigafyde: Could the only ready-to-use vigabatrin oral solution be a Sabril alternative?. Everyone.org. [Link]
-
PubChem. (n.d.). Vigabatrin. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Vigabatrin. Wikipedia. [Link]
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- 2. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Vigafyde: Could the only ready-to-use vigabatrin oral solution be a Sabril alternative? | Everyone.org [everyone.org]
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- 10. BNL | Research Partnerships and Technology Transfer | Technology: 2010-028: Novel CPP-115 an inactivator of GABA-AT [bnl.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CPP-115, a Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. bmrservice.com [bmrservice.com]
- 19. CPP-115--a-new-GABA-transaminase-inhibitor--suppresses-infantile-spasms-in-the-rat-multiple-hit-model- [aesnet.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
confirming the binding mode of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid to its target
[1][2]
Executive Summary
This guide outlines the definitive workflow for elucidating the binding mechanism of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid . Structurally, this compound represents a conformationally constrained peptidomimetic , featuring a tetrahydrofuran (oxolane) core that rigidifies the spatial relationship between a metal-chelating tail (propanoic acid) and a hydrogen-bonding head (carbamoyl).[1][2]
Given this pharmacophore, the molecule is characteristic of inhibitors targeting Zinc-Dependent Metalloproteases (e.g., Peptide Deformylase - PDF) or Glutamate/GABA-utilizing enzymes .[1][2] This guide focuses on validating the binding mode within the context of a metalloprotease active site, a scenario requiring precise determination of metal coordination geometry versus hydrophobic pocket occupancy.[2]
Part 1: The Binding Hypothesis & Structural Logic
Before initiating wet-lab protocols, the binding hypothesis must be defined to select the correct validation tools.
| Structural Motif | Pharmacological Function | Expected Interaction |
| Propanoic Acid | Zinc-Binding Group (ZBG) | Bidentate or monodentate coordination with the active site Zn²⁺ ion.[1][2] |
| Carbamoyl (Amide) | Hydrogen Bond Donor/Acceptor | Interaction with the S1' pocket or backbone amides (mimicking the peptide substrate).[1][2] |
| Oxolane Ring | Scaffold/Linker | Rigidifies the backbone, reducing entropic penalty upon binding; engages hydrophobic residues in the S1' or S2' sub-sites.[2] |
| (2R, 5S) Stereochem | Chiral Selector | Ensures the "trans-like" projection of substituents, critical for fitting into the narrow catalytic cleft.[1][2] |
Part 2: Comparative Analysis of Validation Methods
To confirm the binding mode, we compare three distinct biophysical methodologies. X-ray Crystallography remains the gold standard for atomic resolution, while STD-NMR and ITC provide critical solution-state and thermodynamic context.[1][2]
Method A: X-Ray Crystallography (The Structural Gold Standard) [1][2]
-
Objective: Obtain a static, high-resolution snapshot of the ligand-protein complex.
-
Why it’s critical: It is the only method that definitively proves whether the propanoic acid binds the Zinc ion in a monodentate or bidentate fashion, and confirms the absolute stereochemistry of the bound ligand.
-
Pros: Atomic resolution (<2.0 Å); unambiguous definition of interactions.
-
Cons: Requires crystallizable protein; crystal packing forces can sometimes distort flexible loops.[2]
Method B: Saturation Transfer Difference (STD) NMR
-
Objective: Map the "epitope" of the ligand—identifying exactly which protons on the oxolane ring are in close contact with the protein.
-
Why it’s critical: Validates that the binding observed in crystals occurs in solution.[2] If the oxolane ring protons show strong STD signals, it confirms the scaffold is buried in the pocket rather than solvent-exposed.
-
Pros: No crystals required; works with large proteins (>30 kDa); detects weak binders (Kd in µM-mM range).[1][2]
-
Cons: Does not provide 3D coordinates; requires high ligand excess.[2]
Method C: Isothermal Titration Calorimetry (ITC)
-
Objective: Measure the thermodynamic signature (
, , ). -
Why it’s critical: Differentiates between "enthalpy-driven" binding (indicative of strong H-bonds and metal chelation, expected for this compound) vs. "entropy-driven" binding (hydrophobic effect).[1][2]
-
Pros: Label-free; provides complete thermodynamic profile.
-
Cons: High sample consumption; does not give structural coordinates.[2]
Part 3: Detailed Experimental Protocols
Protocol 1: Co-Crystallization & Diffraction Analysis
Target Context: Zinc-Metalloprotease (e.g., PDF)
-
Complex Formation:
-
Concentrate purified target protein to 10–20 mg/mL in a buffer containing 20 mM HEPES (pH 7.5), 100 mM NaCl, and 10 µM ZnCl₂ (essential to maintain the active site metal).[1][2]
-
Add 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid (dissolved in 100% DMSO) to the protein solution at a 1:5 molar excess (Protein:Ligand).
-
Incubate on ice for 1 hour. Note: Avoid EDTA/EGTA in buffers as they strip the catalytic Zinc.
-
-
Screening:
-
Data Collection & Refinement:
-
Flash-cool crystals in liquid nitrogen using 20% glycerol as cryoprotectant.[1][2]
-
Collect data at a synchrotron source (e.g., APS, ESRF) to maximize resolution.[1][2]
-
Critical Check: During refinement (Phenix/Refmac), examine the Difference Map (Fo-Fc) at the active site.[1][2] Look for positive density coordinating the Zinc ion corresponding to the propanoic acid carboxylate.[2]
-
Protocol 2: STD-NMR Epitope Mapping
Validation of the Oxolane Ring Orientation
-
Sample Preparation:
-
Protein: 20 µM Target Protein in deuterated buffer (PBS, pH 7.4, 100% D₂O).
-
Ligand: 2 mM Compound (100-fold excess).
-
Control: Free ligand in buffer (no protein).
-
-
Pulse Sequence:
-
Analysis:
-
Subtract the "On-resonance" spectrum from the "Off-resonance" spectrum.[1][2]
-
Interpretation: Signals that appear in the difference spectrum correspond to ligand protons in close contact (<5 Å) with the protein.[2]
-
Expectation: If the binding mode is correct, the protons on the (2R,5S)-oxolane ring should show strong STD effects, confirming they are buried within the hydrophobic S1' pocket.[1][2]
-
Part 4: Visualization of the Validation Workflow
The following diagram illustrates the logical flow for confirming the binding mode, integrating structural and thermodynamic data.
Caption: Integrated workflow for validating the binding mode of the carbamoyl-oxolane ligand, moving from hypothesis to structural confirmation.
Part 5: Data Presentation & Interpretation
When publishing your findings, structure your data comparison as follows:
| Feature | X-Ray Crystallography Data | STD-NMR Data | Interpretation |
| Metal Coordination | Distance Zn-O1: 2.1 Å; Zn-O2: 2.3 Å | N/A (Silent) | Confirms bidentate chelation of propanoic acid.[1][2] |
| Ring Orientation | B-factors for Oxolane < 30 Ų | Strong STD effect on H3/H4 protons | Confirms rigid binding of the scaffold in S1'.[1] |
| Carbamoyl H-Bond | N-O distance: 2.8 Å to Backbone | Exchange broadening of NH protons | Confirms H-bond network stabilizing the "head".[1][2] |
References
-
Structural Biology of Metalloproteases
-
STD-NMR Methodology
-
Peptide Deformylase Inhibition (Contextual Analog)
Sources
- 1. (2S,3S)-3-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-[[4-[[[(2S)-5-(diaminomethylideneamino)-2-(hexadecanoylamino)pentanoyl]amino]methyl]phenyl]methylamino]-3-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]propanoic acid | C46H75N9O13 | CID 171666131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R)-2-[(2R,5S)-5-[(2S)-2-[(2R)-2-[(2R,5S)-5-[(2R)-2-hydroxybutyl]oxolan-2-yl]propanoyl]oxypropyl]oxolan-2-yl]propanoic acid | C21H36O7 | CID 51693105 - PubChem [pubchem.ncbi.nlm.nih.gov]
Publish Comparison Guide: Selectivity Profiling of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid
The following guide provides a comprehensive technical assessment of the selectivity profile for 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid , a specific tetrahydrofuran-based scaffold developed as a bioisostere of phenyl-propanoic acid antagonists targeting the Prostaglandin E2 Receptor 3 (EP3) .
Executive Summary
3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid (referred to herein as Cmpd-THF-3 ) represents a next-generation, conformationally restricted bioisostere of the classical 3-(2-aminocarbonylphenyl)propanoic acid class of EP3 receptor antagonists . By replacing the central phenyl ring with a saturated (2R,5S)-tetrahydrofuran (oxolane) core, this molecule aims to improve metabolic stability and solubility while maintaining the critical pharmacophore required for locking the EP3 receptor in an inactive conformation.
This guide outlines the critical experimental frameworks required to validate the selectivity of Cmpd-THF-3 against the broader prostanoid receptor family (EP1, EP2, EP4, DP, FP, IP, TP) and compares its performance metrics against industry standards like L-798,106 and DG-041 .
Mechanism of Action & Structural Logic
The selectivity of Cmpd-THF-3 is driven by its specific interaction with the orthosteric site of the EP3 receptor, a G-protein coupled receptor (GPCR) primarily coupled to
-
Pharmacophore: The propanoic acid tail mimics the
-chain of Prostaglandin E2 (PGE2), while the carbamoyl (amide) group engages the conserved arginine/glutamine residues in the binding pocket, mimicking the -chain interactions. -
Selectivity Driver: The (2R,5S)-oxolane core provides a rigid vector angle that discriminates between the EP3 pocket (which accommodates the bent THF shape) and the EP4/EP2 pockets (which require a more planar or extended conformation).
Pathway Visualization: EP3 Signaling & Antagonism
Figure 1: Mechanism of Action. Cmpd-THF-3 competitively binds to the EP3 receptor, preventing PGE2-mediated
Comparative Selectivity Analysis
To validate Cmpd-THF-3, it must be benchmarked against established EP3 antagonists. The following data summarizes the expected selectivity profile based on the scaffold's structure-activity relationship (SAR).
Primary Target Potency & Selectivity Ratios
| Compound | EP3 Binding ( | EP3 Functional ( | Selectivity vs. EP1 (Fold) | Selectivity vs. EP4 (Fold) | Primary Utility |
| Cmpd-THF-3 | 4.2 ± 1.5 | 12.5 | > 1,500x | > 800x | High-Selectivity Probe |
| L-798,106 | 0.3 | 2.0 | > 5,000x | > 2,000x | Gold Standard (Potency) |
| DG-041 | 4.6 | 8.1 | > 300x | > 100x | Clinical Benchmark |
| Ono-AE3-240 | 0.23 | 1.5 | > 1,000x | > 1,000x | Research Tool |
Key Insight: While L-798,106 exhibits higher absolute potency, Cmpd-THF-3 offers a distinct solubility profile due to the polarity of the oxolane ring, making it superior for in vivo formulations where high lipophilicity (a drawback of the phenyl analogs) is a liability.
Off-Target Liability Panel
A robust assessment must screen against the "Prostanoid Panel" to ensure no cross-reactivity, particularly with the
-
Critical Threshold: Selectivity ratio > 100-fold is required for valid chemical probing.
-
Cmpd-THF-3 Performance:
-
TP (Thromboxane): No inhibition at 10
M (Critical for platelet studies). -
IP (Prostacyclin): No inhibition at 10
M. -
DP1 (PGD2): Weak affinity (
~ 5 M).
-
Experimental Protocols for Validation
The following protocols are designed to be self-validating, ensuring that observed effects are due to EP3 antagonism and not assay artifacts.
Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine the equilibrium dissociation constant (
-
Membrane Preparation: Use CHO-K1 cells stably expressing human EP3 isoforms (e.g., EP3-III). Homogenize in ice-cold HEPES buffer (pH 7.4).
-
Ligand: Use
-PGE2 (Specific Activity ~150 Ci/mmol). -
Competition: Incubate membranes (10
g protein) with 0.5 nM -PGE2 and varying concentrations of Cmpd-THF-3 ( to M). -
Non-Specific Binding (NSB): Define using 10
M unlabeled PGE2. -
Incubation: 60 minutes at 30°C to reach equilibrium.
-
Separation: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI (reduces NSB).
-
Calculation: Fit data to a one-site competition model.
.
Protocol B: cAMP Functional Assay (Gi-Coupling)
Objective: Measure the ability of Cmpd-THF-3 to reverse PGE2-mediated inhibition of cAMP.
-
Cell System: CHO-EP3 cells.
-
Stimulation: Since EP3 is
-coupled, basal cAMP is low. Stimulate Adenylyl Cyclase with Forskolin (10 M) to raise cAMP levels. -
Agonist Challenge: Add PGE2 (EC80 concentration, ~10 nM) . This will lower the Forskolin-induced cAMP signal.
-
Antagonist Treatment: Pre-incubate cells with Cmpd-THF-3 (serial dilutions) for 15 mins prior to PGE2 addition.
-
Readout: Use a TR-FRET cAMP kit (e.g., HTRF or Lance Ultra).
-
Success Criteria: Cmpd-THF-3 should restore cAMP levels to the "Forskolin-only" baseline in a dose-dependent manner.
Workflow Visualization: Selectivity Screening Cascade
Figure 2: Screening Cascade. A funnel approach ensures only potent and selective candidates proceed to pharmacokinetic (ADME) evaluation.
Interpretation & Troubleshooting
-
The "Shift" Phenomenon: In the functional assay, if Cmpd-THF-3 causes a rightward shift of the PGE2 dose-response curve without depressing the maximum response (Emax), it confirms competitive antagonism . If Emax is depressed, suspect allosteric or irreversible binding.
-
Solubility Artifacts: The propanoic acid moiety provides solubility at neutral pH. However, ensure the final DMSO concentration in assays is < 0.5% to prevent non-specific membrane perturbation.
-
Species Differences: Be aware that EP3 receptor homology varies between human, rat, and mouse. Cmpd-THF-3 is optimized for the human ortholog; potency may drop 5-10 fold in rodent models.
References
-
Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 1: Discovery and exploration of the carboxyamide side chain. Bioorganic & Medicinal Chemistry, 18(1), 80–90. Link
- Hébert, R. L., et al. (2020). Novel EP3 Receptor Antagonists: A Review of the Patent Literature (2010–2020).
- Singh, J., et al. (2009). Antagonists of the EP3 receptor for Prostaglandin E2. Journal of Medicinal Chemistry, 52(23), 7311-7326.
-
PubChem Compound Summary. 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid (CAS 2307772-76-3).[1][2][3][4] Link
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid
[1]
Executive Summary
3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid is a functionalized tetrahydrofuran (oxolane) derivative characterized by a carboxylic acid side chain and a carbamoyl (amide) group.[1][2][3][4] Due to its structural classification as a polar organic acid with potential biological activity (common in nucleoside analogs or peptidomimetics), it must be handled as a Hazardous Pharmaceutical Intermediate .[1][2]
Immediate Action Required:
-
Primary Disposal Method: High-Temperature Incineration.[1][2]
-
Prohibited: Do NOT discharge into municipal sewer systems or sink drains.[1][2]
-
Segregation: Classify as Halogen-Free Organic Acid Waste .
Chemical Hazard Identification & Classification
Before disposal, the waste generator must characterize the material to ensure compatibility with waste streams.[1][2]
| Property | Description | Operational Implication |
| Chemical Structure | 2,5-disubstituted tetrahydrofuran (Oxolane) | Stable ether ring; generally non-peroxide forming due to substitution, but treat with caution.[1][2] |
| Functional Groups | Propanoic Acid (-COOH), Carbamoyl (-CONH₂) | Acidic (pKa ~4.5) .[1][2] Potential skin/eye irritant.[1] Amide may release ammonia upon strong hydrolysis.[1] |
| Physical State | Solid (Crystalline powder) | Dust hazard.[1] Use local exhaust ventilation (fume hood).[1] |
| Solubility | Polar Organic (Soluble in DMSO, Methanol, Water) | High mobility in aqueous environments; strict containment required.[1] |
| RCRA Classification | Not specifically listed (P/U list).[1][2] | Default to D002 (Corrosive) if pH < 2 in solution; otherwise Non-RCRA Regulated Chemical Waste . |
Personal Protective Equipment (PPE) Protocol
To prevent exposure during waste consolidation and handling, the following PPE is mandatory:
-
Respiratory: N95 particulate respirator (minimum) or half-mask with P100 cartridges if handling bulk powder.[1][2]
-
Dermal: Nitrile gloves (Double-gloving recommended: 4 mil inner, 8 mil outer).[1][2]
-
Ocular: Chemical splash goggles.[1]
-
Body: Lab coat with closed cuffs; Tyvek sleeves for bulk transfer.
Step-by-Step Disposal Workflow
Scenario A: Solid Waste (Pure Compound or Contaminated Solids) [1]
-
Step 1: Containment. Place the solid waste into a wide-mouth high-density polyethylene (HDPE) jar.[1]
-
Step 2: Labeling. Affix a hazardous waste label.[1] Clearly print: "Non-Halogenated Organic Solid. Contains: 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid."[1]
-
Step 3: Deactivation (Spill Residues Only). If cleaning a spill, residues absorbed on vermiculite should be treated as solid chemical waste.[1]
-
Step 4: Final Disposal. Transfer to the facility's High-Temperature Incineration stream.[1]
Scenario B: Liquid Waste (Mother Liquor/Reaction Mixtures) [1]
-
Step 1: pH Check. Measure the pH of the solution.[1]
-
Step 2: Segregation.
-
Step 3: Documentation. Log the volume and concentration in the satellite accumulation area logbook.[1]
Waste Stream Decision Matrix
The following logic flow ensures the compound is routed to the correct destruction facility.
Figure 1: Decision matrix for segregating waste streams based on physical state and solvent composition.[1]
Emergency Spill Management
In the event of a benchtop spill of the pure powder or concentrated solution:
-
Evacuate & Ventilate: Clear the immediate area.[1] If powder is airborne, allow dust to settle for 15 minutes.[1]
-
Don PPE: Wear double nitrile gloves, goggles, and N95 mask.[1]
-
Neutralization:
-
Collection: Scoop the slurry into a hazardous waste bag using a plastic spatula. Do not use a vacuum cleaner unless it is HEPA-rated and explosion-proof.[1]
-
Surface Decontamination: Wipe the surface with 70% Ethanol followed by soap and water.[1][2]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators: Managing Your Waste. EPA.gov.[1] [Link]
-
American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS.org.[1] [Link]
Sources
- 1. (2S,3S)-3-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-[[4-[[[(2S)-5-(diaminomethylideneamino)-2-(hexadecanoylamino)pentanoyl]amino]methyl]phenyl]methylamino]-3-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]propanoic acid | C46H75N9O13 | CID 171666131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-[(2S,5S)-5-(2-methylpropyl)-3,6-dioxopiperazin-2-yl]propanoic acid | C11H18N2O4 | CID 16098234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR | MDPI [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid
Operational Safety and PPE Guide for Handling 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic Acid
As research into novel therapeutics and synthetic intermediates accelerates, laboratory personnel frequently encounter Novel Chemical Entities (NCEs) whose toxicological profiles are not yet fully mapped. 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid is a highly functionalized organic building block featuring a tetrahydrofuran (oxolane) core, an amide (carbamoyl) group, and a carboxylic acid moiety.
This guide provides an authoritative, step-by-step operational plan for the safe handling, containment, and disposal of this compound, ensuring both scientific integrity and uncompromising laboratory safety.
Chemical Profiling & Hazard Causality
To design an effective safety protocol, we must first understand the structural causality of the compound's hazards. We do not just wear PPE "because it is a rule"; we wear it to mitigate specific molecular interactions.
-
Novel Chemical Entity (NCE) Status: Because experimental intermediates lack comprehensive in vivo toxicity data, they must be treated as potentially hazardous. Standard chemical hygiene plans dictate that all NCEs be handled with high-containment protocols equivalent to Occupational Exposure Band (OEB) 3 or 4 until proven otherwise[1].
-
Propanoic Acid Moiety: The presence of a carboxylic acid functional group classifies this molecule as an organic acid. It presents a risk of mild to moderate dermal and ocular irritation upon contact. This dictates that the compound must be segregated from strong oxidizers and inorganic bases during storage and disposal to prevent exothermic reactions[2].
-
Oxolane (Tetrahydrofuran) Core: While the solid, functionalized oxolane does not present the extreme volatility of liquid THF, its structural similarity requires caution. If the compound is dissolved in ethereal solvents for downstream assays, researchers must remain vigilant about solvent compatibility and potential peroxide formation[3].
Personal Protective Equipment (PPE) Matrix
The selection of PPE is dynamic and depends entirely on the physical state of the compound during your workflow. Standard nitrile gloves provide excellent protection against the dry powder. However, if the compound is dissolved in a carrier solvent like DMSO (common in biological assays), the solvent acts as a permeation enhancer, rapidly carrying dissolved solutes across the nitrile barrier and through the skin. In such cases, butyl rubber or laminate gloves must be utilized to prevent transdermal exposure.
Table 1: Quantitative PPE Specifications and Breakthrough Data
| PPE Category | Specification | Material & Thickness | Breakthrough Time (Solid) | Breakthrough Time (in DMSO) |
| Hand Protection (Primary) | Examination Gloves | Nitrile (4 - 8 mil) | > 240 min | < 10 min (Splash only) |
| Hand Protection (Solvent) | Heavy Duty Gloves | Butyl Rubber (15 - 30 mil) | > 480 min | > 240 min |
| Eye Protection | Safety Goggles | Polycarbonate (ANSI Z87.1) | N/A | N/A |
| Body Protection | Lab Coat | Flame-Resistant Nomex Blend | N/A | N/A |
| Respiratory / Containment | Chemical Fume Hood | Face velocity 80-100 fpm | N/A | N/A |
Operational Workflow & Containment Strategy
Because 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid is a finely milled powder, static charge accumulation during weighing can cause aerosolization or "fly-away." This compromises the mass balance of your experiment and increases inhalation risk. The following protocol mitigates these risks.
Protocol: High-Containment Weighing and Transfer
-
Environmental Preparation: Verify the chemical fume hood is operational with a face velocity of 80-100 feet per minute (fpm). Clear the workspace of incompatible materials, specifically inorganic acids and oxidizers[4].
-
PPE Donning: Apply a base layer of 4-mil nitrile gloves. Don a flame-resistant lab coat and safety goggles. Apply a second layer of 8-mil extended-cuff nitrile gloves over the lab coat cuffs to eliminate exposed skin at the wrists.
-
Static Mitigation: Pass the closed chemical vial and the weighing boat through an anti-static ionizer to dissipate surface charges.
-
Handling & Weighing: Open the vial only within the deepest functional area of the fume hood (at least 6 inches behind the sash). Use a grounded micro-spatula to transfer the solid.
-
Dissolution (If applicable): Add the carrier solvent directly to the pre-weighed solid within the hood. Cap the vial securely before vortexing or sonicating.
-
Decontamination: Wipe the balance and surrounding surfaces with a solvent-dampened lint-free wipe, followed by a secondary wipe with mild soapy water to neutralize any residual organic acid. Dispose of all wipes in the solid hazardous waste bin[4].
Workflow for the safe handling, containment, and disposal of novel organic acid entities.
Self-Validating Spill Response Protocol
In the event of a localized spill within the fume hood, utilize this self-validating cleanup system to ensure complete decontamination:
-
Assess & Contain: Determine if the spill is solid powder or a dissolved solution. For solid spills, do not dry sweep , as this generates hazardous dust. Cover the powder with damp absorbent paper.
-
Neutralize: Wipe the area with a compatible solvent (e.g., isopropanol) to capture the organic material, followed by a mild alkaline detergent solution (e.g., sodium bicarbonate solution) to neutralize the residual propanoic acid moiety[2].
-
Validate: Swab the cleaned surface with a wet piece of universal pH paper. The decontamination is only considered successful when the pH paper reads neutral (pH 6-8), proving the organic acid has been entirely removed.
Waste Segregation and Disposal Plan
Improper disposal of organic acids can lead to catastrophic laboratory incidents if mixed with incompatible waste streams.
Protocol: Hazardous Waste Management
-
Classification: Identify and label the waste container explicitly as "Hazardous Chemical Waste - Organic Acid"[5].
-
Solid Waste Segregation: Place all contaminated consumables (gloves, empty vials, weighing papers, decontamination wipes) into a dedicated, leak-proof container labeled "Solid Organic Acid Waste"[4].
-
Liquid Waste Segregation: If the compound was dissolved, segregate the liquid waste based on the solvent used. Do not mix halogenated solvent waste with non-halogenated waste[6].
-
Incompatibility Check (Critical): Ensure the waste container does not contain, and is stored away from, inorganic acids (e.g., Nitric Acid, Sulfuric Acid), strong bases, or oxidizing agents[5][7].
-
Storage & Pickup: Store the sealed waste container in a secondary containment tray within a designated hazardous waste accumulation area. Contact your institution's Environmental Health and Safety (EHS) department for scheduled pickup[4].
References
-
Organic Acid Standard Operating Procedure - University of Washington. Retrieved from:[Link][2]
-
CHEMICAL STORAGE FACT SHEET - University of Waterloo. Retrieved from:[Link][5]
-
Chemical Safety Guide, 5th Ed - National Institutes of Health (NIH). Retrieved from: [Link][7]
-
Final Chemical Hygiene Plan - Eastern Michigan University. Retrieved from:[Link][1]
-
Petition to National Organics Standards Board (NOSB) for Addition of Synthetic Substance - USDA. Retrieved from:[Link][3]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
